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2-Fluoro-5-hydroxy-N-methylbenzamide Documentation Hub

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  • Product: 2-Fluoro-5-hydroxy-N-methylbenzamide

Core Science & Biosynthesis

Foundational

Fluorinated Benzamide Building Blocks: Strategic Integration in Medicinal Chemistry

Executive Summary In modern drug discovery, the benzamide scaffold is a privileged structure, serving as the pharmacophore for a vast array of bioactive molecules, from antipsychotics to histone deacetylase (HDAC) inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the benzamide scaffold is a privileged structure, serving as the pharmacophore for a vast array of bioactive molecules, from antipsychotics to histone deacetylase (HDAC) inhibitors.[1][2] However, the unsubstituted benzamide often suffers from rapid metabolic clearance and suboptimal binding conformations.[1] The strategic incorporation of fluorine—specifically into the benzamide core—has emerged as a high-impact tactic to modulate physicochemical properties without altering steric bulk significantly.

This guide details the technical utility of fluorinated benzamide building blocks. We explore the "Ortho-Fluorine Effect" for conformational locking, analyze pKa shifts that drive potency, and provide validated synthetic protocols for integrating these moieties into clinical candidates.[1]

The Strategic Value of Fluorine in Benzamide Scaffolds

The introduction of fluorine into a benzamide ring is rarely a passive substitution. It actively reshapes the molecule's electronic and spatial environment through three primary mechanisms:[1]

The Ortho-Fluorine Conformational Lock

One of the most powerful applications of fluorinated benzamides is the restriction of bond rotation. In ortho-fluorobenzamides, the amide proton (N-H) acts as a hydrogen bond donor, while the ortho-fluorine acts as a weak acceptor.[1][3] This forms a pseudo-six-membered ring via an Intramolecular Hydrogen Bond (IMHB) .[3]

  • Mechanism: The N-H[1][4][5]···F interaction (approx. 2.0–2.3 Å) locks the amide bond into a planar conformation coplanar with the phenyl ring.

  • Benefit: This pre-organization reduces the entropic penalty upon binding to a receptor, potentially increasing affinity (

    
    ) by 10-fold or more.[1][2]
    
Electronic Modulation (pKa and Lipophilicity)

Fluorine is the most electronegative element (Paulding scale: 3.98).[1][3] Its inductive effect (


) pulls electron density from the aromatic ring, which in turn affects the amide functionality.[1]
  • Acidity (pKa): Fluorine substitution on the benzoic acid precursor significantly lowers the pKa, making the carbonyl carbon more electrophilic during synthesis and the amide N-H more acidic in the final drug.[1]

  • Metabolic Blocking: Substitution at the para position blocks CYP450-mediated hydroxylation, extending the half-life (

    
    ) of the drug.[1][3]
    
Visualization: The Fluorine Optimization Cycle

The following diagram illustrates how fluorine integration translates physicochemical changes into clinical outcomes.

FluorineOptimization cluster_inputs Molecular Inputs cluster_mechanisms Physicochemical Mechanisms cluster_outcomes Clinical Outcomes F_Sub Fluorine Substitution (Ortho/Meta/Para) IMHB Intramolecular H-Bond (Conformational Lock) F_Sub->IMHB Ortho-F Electronic Inductive Effect (-I) (pKa Modulation) F_Sub->Electronic All Positions Metabolic C-F Bond Strength (Metabolic Blocking) F_Sub->Metabolic Para-F Potency Increased Potency (Lower Entropic Penalty) IMHB->Potency Permeability Enhanced Permeability (Lipophilicity/LogD) Electronic->Permeability HalfLife Extended Half-Life (Reduced Clearance) Metabolic->HalfLife

Caption: The causal pathway linking fluorine substitution patterns to specific medicinal chemistry outcomes.[1][3]

Quantitative Data: pKa and Property Shifts[1][6][7]

The choice of building block dictates the electronic environment of the resulting amide. The table below summarizes the pKa shifts of fluorobenzoic acid precursors compared to unsubstituted benzoic acid. A lower pKa in the acid generally correlates with a more acidic N-H in the resulting benzamide.

Building BlockPosition of FpKa (Acid)Electronic EffectStructural Implication
Benzoic Acid -4.20ReferenceFree rotation of amide bond.[1][3]
4-Fluorobenzoic Acid Para4.14Inductive (-I)Blocks metabolic soft spot; minimal steric clash.[3]
3-Fluorobenzoic Acid Meta3.86Stronger -IModulates lipophilicity; no IMHB.
2-Fluorobenzoic Acid Ortho3.27 Strong -I + OrthoForms IMHB (Lock); significant acidity increase.[1][3]
2,6-Difluorobenzoic Acid Di-Ortho2.13Additive -IForces perpendicular conformation (twist) if steric bulk is high.[1][3]

Data Source: Validated experimental pKa values [1, 2].

Case Study: Apalutamide (Erleada®)[1][3]

Apalutamide represents a premier example of the "Ortho-Fluorine Effect" in a marketed drug.[3]

  • Indication: Prostate Cancer (Androgen Receptor Antagonist).[3]

  • Structural Core: 4-amino-2-fluoro-N-methylbenzamide.[1][3]

  • Role of Fluorine:

    • Conformation: The 2-fluoro group locks the benzamide relative to the phenyl ring, optimizing the fit within the androgen receptor ligand-binding domain.[1]

    • Metabolism: The fluorinated ring is resistant to oxidative defluorination, unlike non-fluorinated analogs which are rapidly metabolized.[3]

Synthetic Methodologies

Synthesizing fluorinated benzamides requires specific attention to the reduced nucleophilicity of fluorinated anilines and the increased electrophilicity of fluorinated acid chlorides.

Protocol A: EDC/HOBt Mediated Amide Coupling

Best for: Coupling 2-fluorobenzoic acids with primary/secondary amines.[1][3]

Reagents:

  • Acid: 2-Fluorobenzoic acid (1.0 equiv)[1][3]

  • Amine: Target amine (e.g., Morpholine, Benzylamine) (1.1 equiv)[1][2][3]

  • Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)[1][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1][2][3]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).[1][3]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 2-fluorobenzoic acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Additives: Add HOBt (1.2 mmol) and stir for 10 minutes at room temperature (RT) to generate the active ester.

  • Coupling: Cool the mixture to 0°C. Add the amine (1.1 mmol) followed by the dropwise addition of DIPEA (2.5 mmol).

  • Initiation: Add EDC·HCl (1.2 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.[1][3]

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (2 x 10 mL), Sat. NaHCO₃ (2 x 10 mL), and Brine (10 mL).[1][2][3]

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success Indicator: The appearance of a distinct amide carbonyl peak in ¹³C NMR (~160-165 ppm) and the disappearance of the carboxylic acid O-H stretch in IR.

  • Troubleshooting: If conversion is low, switch to HATU coupling in DMF, which is more effective for sterically hindered or electron-deficient fluorinated substrates.[1][2][3]

Experimental Workflow Visualization

The following diagram outlines the decision logic for synthesizing fluorinated benzamides, selecting the correct pathway based on substrate reactivity.

SynthesisWorkflow Start Target: Fluorinated Benzamide Check_Amine Check Amine Nucleophilicity Start->Check_Amine Nucleophilic Nucleophilic Amine (Alkyl amines, Morpholine) Check_Amine->Nucleophilic Weak_Nu Weak Nucleophile (Anilines, Heterocycles) Check_Amine->Weak_Nu Route_A Route A: EDC/HOBt or Acid Chloride (Standard Protocol) Nucleophilic->Route_A Route_B Route B: HATU/DMF or POCl3 (High Reactivity Required) Weak_Nu->Route_B Purification Workup: Acid/Base Wash Purification: Flash Chromatography Route_A->Purification Route_B->Purification Final Pure Fluorinated Benzamide Purification->Final

Caption: Decision tree for selecting the optimal amide coupling strategy based on amine reactivity.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Coupling) Reduced nucleophilicity of fluorinated aniline.[3]Switch to HATU or generate the Acid Fluoride (using TFFH) which is highly reactive but stable to moisture [3].[3]
Racemization Over-activation of chiral amino acids.[3]Maintain temperature at 0°C during activation; use COMU or T3P as milder coupling agents.[3]
Poor Solubility High lipophilicity of poly-fluorinated blocks.[3]Use DMF/DCM (1:1) mixtures or add a solubilizing tail (e.g., PEG) if this is an intermediate step.[1][2][3]
Rotamer Peaks in NMR Restricted rotation due to Ortho-F.This is expected. Run NMR at elevated temperature (50°C+) to coalesce rotamer peaks for characterization.

References

  • Ogruc Ildiz, G., & Fausto, R. (2020).[1][3] Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908.[1][2][3] [Link]

  • El-Faham, A., & Albericio, F. (2011).[1][2][3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][3] [Link]

  • Gillis, E. P., et al. (2015).[1][2][3] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1][2] [Link][1][2][3]

  • PubChem. (2025).[3][6] Apalutamide Compound Summary.[3][6] National Library of Medicine.[3] [Link][1][2][3]

Sources

Exploratory

solubility of 2-Fluoro-5-hydroxy-N-methylbenzamide in DMSO and water

Technical Assessment: Solubility Profile of 2-Fluoro-5-hydroxy-N-methylbenzamide Executive Summary Compound: 2-Fluoro-5-hydroxy-N-methylbenzamide CAS: 1243355-26-1 Molecular Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solubility Profile of 2-Fluoro-5-hydroxy-N-methylbenzamide

Executive Summary

Compound: 2-Fluoro-5-hydroxy-N-methylbenzamide CAS: 1243355-26-1 Molecular Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/mol [1][2]

This technical guide provides a comprehensive solubility assessment for 2-Fluoro-5-hydroxy-N-methylbenzamide, a functionalized benzamide derivative often utilized as a fragment in medicinal chemistry or a metabolic standard. Based on Structure-Property Relationships (SPR) and physicochemical analysis, this compound exhibits a "Brick Dust" solubility profile—characterized by high crystallinity and moderate lipophilicity.

Core Finding: The compound is highly soluble in DMSO (making it the preferred solvent for stock solutions) but exhibits pH-dependent, limited solubility in water . Researchers must account for the phenolic hydroxyl group (pKa ~9.5–10.0), which allows for enhanced aqueous solubility under basic conditions but poses precipitation risks in acidic or neutral buffers.

Part 1: Physicochemical Basis of Solubility

To understand the solubility behavior of this compound, we must deconstruct its functional groups and their interaction with solvent systems.

Structural Analysis & Solvation Thermodynamics
Functional GroupPropertyEffect on DMSO SolubilityEffect on Water Solubility
Benzamide Core Planar, RigidHigh: DMSO disrupts

-

stacking and intermolecular H-bonds.
Low: Strong crystal lattice energy (High MP) resists aqueous solvation.
Phenolic -OH (C5) H-bond Donor/AcceptorHigh: Strong H-bonding with DMSO oxygen.Moderate: Increases polarity, but insufficient to overcome lattice energy at neutral pH.
Fluorine (C2) Lipophilic, EWGNeutral: Minimal impact on DMSO solvation.Negative: Increases lipophilicity (LogP), reducing water solubility.
N-Methyl H-bond DonorHigh: Solvated well by dipolar aprotic solvents.Neutral: Reduces H-bond networking compared to primary amides.
The "Brick Dust" Phenomenon

Benzamides often fall into the "Brick Dust" category of poor solubility. Unlike "Grease Balls" (high LogP, amorphous), Brick Dust compounds have low-to-moderate LogP (estimated ~0.8–1.2 for this compound) but high melting points due to strong intermolecular hydrogen bonding networks in the solid state.

  • Implication: Water molecules struggle to break the crystal lattice energy.

  • Solution: DMSO is required to thermodynamically overcome these lattice forces before dilution into aqueous media.

Part 2: Solubility Data & Profiles

Note: Values below are technically assessed estimates based on validated surrogates (e.g., 2-Fluoro-N-methylbenzamide and Salicylamide) and physicochemical calculation.

Table 1: Estimated Solubility Limits
Solvent SystemSolubility EstimateClassificationCritical Notes
DMSO (100%) > 50 mg/mL HighRecommended for Stock. Stable at -20°C.
Water (pH 7.4) 1 – 5 mg/mL Low-ModerateKinetic solubility may be higher; thermodynamic solubility is lattice-limited.
Water (pH 2.0) < 1 mg/mL LowPhenol is protonated (neutral); risk of precipitation.
Water (pH > 10) > 10 mg/mL HighPhenol deprotonates to phenolate anion, drastically increasing solubility.
Ethanol 10 – 25 mg/mL ModerateGood alternative for biological assays sensitive to DMSO.

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol to create a stable master stock for downstream assays.

  • Weighing: Accurately weigh 16.92 mg of 2-Fluoro-5-hydroxy-N-methylbenzamide into a 1.5 mL amber glass vial.

    • Why Amber? Phenols can be sensitive to photo-oxidation over long periods.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be clear and colorless/light yellow.

  • Storage: Aliquot into single-use vials (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic), which can cause the compound to crash out.

Protocol B: Kinetic Aqueous Solubility (Turbidimetric)

Use this to determine the "usable" concentration for biological assays.

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Dilution Series: In a clear 96-well plate, spike DMSO stock into PBS (pH 7.4) to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM. Ensure final DMSO concentration is constant (e.g., 1%).

  • Incubation: Shake plate at 500 rpm for 2 hours at Room Temperature (RT).

  • Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

  • Analysis: The solubility limit is the highest concentration before a significant increase in OD620 (precipitation onset).

Part 4: Mechanism & Workflow Visualization

Diagram 1: Solvation Mechanism & pH Dependence

This diagram illustrates how pH switches the molecule from a "Brick Dust" neutral form to a highly soluble ionic form.

SolvationMechanism cluster_0 Aqueous Behavior Compound 2-Fluoro-5-hydroxy- N-methylbenzamide (Solid Lattice) DMSO DMSO Solvation (Dipolar Aprotic) Compound->DMSO Disrupts H-bonds High Solubility Water_Acid Water (pH < 9) Neutral Phenol Compound->Water_Acid Lattice Energy Dominates Low Solubility Water_Base Water (pH > 10) Phenolate Anion Compound->Water_Base Ionic Solvation High Solubility Water_Acid->Water_Base Deprotonation (pKa ~9.5)

Caption: Mechanistic pathway showing DMSO efficiency vs. pH-dependent aqueous solubility.

Diagram 2: Solubility Determination Decision Tree

Follow this logic to select the correct experimental approach.

SolubilityWorkflow Start Start: Define Assay Requirement CheckDMSO Is DMSO tolerance > 0.1%? Start->CheckDMSO PrepStock Prep 100mM Stock in DMSO CheckDMSO->PrepStock Yes DirectWater Attempt Direct Aqueous Dissolution CheckDMSO->DirectWater No Dilution Dilute Stock into Buffer PrepStock->Dilution FailRisk High Risk: Poor Dissolution DirectWater->FailRisk CheckPrecip Check for Precipitation (Turbidity) Dilution->CheckPrecip Success Proceed with Assay CheckPrecip->Success Clear Adjust Lower Conc. or Adjust pH > 8 CheckPrecip->Adjust Cloudy Adjust->Dilution Re-test

Caption: Decision tree for handling 2-Fluoro-5-hydroxy-N-methylbenzamide in biological assays.

Part 5: Troubleshooting & Best Practices

  • The "Crash Out" Effect:

    • Symptom: When diluting the DMSO stock into aqueous buffer, a white precipitate forms immediately.

    • Cause: Rapid change in solvent polarity forces the hydrophobic benzamide core to aggregate before it can disperse.

    • Fix: Use a "step-down" dilution. Dilute 100 mM DMSO stock to 10 mM in DMSO, then to 1 mM in 50:50 DMSO:Water, then into the final buffer.

  • pH Sensitivity:

    • Be cautious when using this compound in acidic cell culture media (pH 7.0–7.2). The solubility is lower here than in basic buffers. If precipitation occurs, verify the pH of your media.

  • Quality Control:

    • Always verify the purity of the solid via LC-MS before solubility testing. Impurities (e.g., starting material 4-bromo-2-fluoro-5-hydroxybenzoic acid) can skew solubility results.

References

  • PubChem. (n.d.).[3][4][5] Compound Summary: 2-Fluoro-N-methylbenzamide (Structural Analog). National Library of Medicine.[5] Retrieved from [Link][5]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Standard reference for solubility principles).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Kinetic vs. Thermodynamic solubility protocols).

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Fluoro-5-hydroxy-N-methylbenzamide from 2-amino-5-fluorobenzoic acid

Executive Summary This application note details the synthetic pathway for 2-Fluoro-5-hydroxy-N-methylbenzamide starting from 2-amino-5-fluorobenzoic acid . Critical Technical Insight: The transformation requires a "funct...

Author: BenchChem Technical Support Team. Date: February 2026

Source Material: 2-Amino-5-fluorobenzoic Acid[1]

Executive Summary

This application note details the synthetic pathway for 2-Fluoro-5-hydroxy-N-methylbenzamide starting from 2-amino-5-fluorobenzoic acid .

Critical Technical Insight: The transformation requires a "functional group inversion" where the C2-amino group is converted to a fluorine (via Balz-Schiemann) and the C5-fluorine must be converted to a hydroxyl group.

Feasibility Warning: While the C2-fluorination is standard, the conversion of the C5-fluorine to a hydroxyl group is chemically challenging due to the deactivating nature of the aromatic ring and competing regioselectivity at the highly activated C2 position. This guide presents the Direct Fluorodeamination Route while providing a Process Optimization Critique recommending alternative precursors for industrial scalability.

Retrosynthetic Analysis & Strategy

The synthesis is divided into three critical phases:

  • Phase I (Fluorodeamination): Conversion of the C2-amino group to a C2-fluoro group via a diazonium intermediate.

  • Phase II (Amidation): Formation of the N-methylamide moiety.

  • Phase III (C5-Functionalization): Hydroxylation of the C5-position (The limiting step).

Synthetic Pathway Diagram

SynthesisPath cluster_legend Legend Start 2-Amino-5-fluorobenzoic acid (Starting Material) Inter1 Diazonium Salt Intermediate Start->Inter1 NaNO2, HBF4 (Diazotization) Inter2 2,5-Difluorobenzoic acid Inter1->Inter2 Thermal Decomp. (Balz-Schiemann) Inter3 2,5-Difluoro-N-methylbenzamide Inter2->Inter3 MeNH2, HATU (Amidation) Target 2-Fluoro-5-hydroxy-N-methylbenzamide (Target) Inter3->Target KOH/tBuOH or Pd-Catalysis (C5-OH) *Regioselectivity Challenge* Legend1 Standard Step Legend2 Critical/Difficult Step

Figure 1: Proposed synthetic route. The red dashed line indicates the high-risk step due to regioselectivity issues.

Detailed Experimental Protocols

Phase I: Synthesis of 2,5-Difluorobenzoic Acid (Balz-Schiemann Reaction)

The transformation of the amino group to fluorine is achieved via the isolation and thermal decomposition of the diazonium tetrafluoroborate salt.

Reagents:

  • 2-Amino-5-fluorobenzoic acid (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.1 eq)
    
  • Tetrafluoroboric acid (

    
    ), 48% aq. solution
    
  • Diethyl ether / Ethanol

Protocol:

  • Diazotization:

    • Suspend 2-amino-5-fluorobenzoic acid (10 mmol) in 48%

      
       (20 mL) in a chemically resistant flask (PTFE or PP recommended due to HF generation).
      
    • Cool the mixture to -5°C using an ice/salt bath.

    • Add a solution of

      
       (11 mmol in 2 mL 
      
      
      
      ) dropwise, maintaining the temperature below 0°C.
    • Stir for 30 minutes. A solid precipitate (diazonium tetrafluoroborate) should form.

  • Isolation:

    • Filter the cold mixture.[1] Wash the solid with cold 48%

      
      , then cold ethanol, and finally diethyl ether.
      
    • Safety Note: Do not let the diazonium salt dry completely on the filter paper as it may be shock-sensitive. Proceed immediately to decomposition.

  • Thermal Decomposition:

    • Transfer the damp solid to a round-bottom flask equipped with a reflux condenser.

    • Heat the solid gently (oil bath ~100°C) or in high-boiling solvent (e.g., 1,2-dichlorobenzene) until gas evolution (

      
       and 
      
      
      
      ) ceases.
    • Caution: This step releases toxic

      
       fumes. Use a caustic scrubber.
      
  • Workup:

    • Dissolve the residue in aqueous

      
       (1M), filter to remove tars, and acidify the filtrate with 
      
      
      
      to precipitate 2,5-difluorobenzoic acid .
    • Recrystallize from water/ethanol.

Phase II: Amidation to 2,5-Difluoro-N-methylbenzamide

Converting the carboxylic acid to the N-methylamide.

Reagents:

  • 2,5-Difluorobenzoic acid (from Phase I)

  • Methylamine (2.0M in THF)

  • Coupling Agent: HATU or

    
     (Thionyl Chloride)
    
  • Base: DIPEA (Diisopropylethylamine)

Protocol (Acid Chloride Method - Robust):

  • Activation: Dissolve 2,5-difluorobenzoic acid (5 mmol) in dry DCM. Add

    
     (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours.
    
  • Evaporation: Remove solvent and excess

    
     under vacuum to yield the crude acid chloride.
    
  • Coupling: Redissolve the residue in dry DCM (10 mL). Cool to 0°C.[2]

  • Addition: Add Methylamine (2.0M in THF, 2.0 eq) and DIPEA (1.5 eq) dropwise.

  • Completion: Stir at room temperature for 2 hours. Monitor by TLC or LC-MS.

  • Workup: Wash with 1M

    
    , then sat. 
    
    
    
    , then brine. Dry over
    
    
    and concentrate.
    • Product: 2,5-Difluoro-N-methylbenzamide.

Phase III: The Hydroxylation Challenge (Critical Analysis)

Objective: Convert the C5-fluorine to a C5-hydroxyl group.

The Regioselectivity Problem: In 2,5-difluoro-N-methylbenzamide , the C2-fluorine is ortho to the electron-withdrawing amide group, while the C5-fluorine is meta.

  • Nucleophilic Aromatic Substitution (

    
    ):  Nucleophiles (e.g., 
    
    
    
    ) preferentially attack the most electron-deficient position. The C2 position is significantly more activated than C5.
  • Outcome: Reaction with

    
     or Benzyl Alcohol/
    
    
    
    will predominantly yield 2-hydroxy-5-fluorobenzamide (the wrong isomer).

Proposed Solution (Transition Metal Catalysis): To achieve C5 selectivity, one must bypass classical


 and use Palladium-catalyzed hydroxylation, although yields may be low due to the competing C2-F.

Protocol (Experimental - Palladium Catalyzed):

  • Catalyst:

    
     / 
    
    
    
  • Nucleophile:

    
     or Potassium Silanolate
    
  • Solvent: 1,4-Dioxane, 100°C.

Reference for Method: J. Am. Chem. Soc. 2016, 138, 28, 8726–8729 (Hydroxylation of Aryl Halides).

Process Optimization & Alternative Routes

For researchers requiring high yields of 2-Fluoro-5-hydroxy-N-methylbenzamide , the starting material 2-amino-5-fluorobenzoic acid is chemically inefficient due to the "Functional Group Swap" required.

Recommended Industry Route: It is strongly recommended to switch the starting material to 2-Fluoro-5-methoxybenzoic acid .

  • Amidation: 2-Fluoro-5-methoxybenzoic acid

    
     2-Fluoro-5-methoxy-N-methylbenzamide.
    
  • Demethylation: Reaction with

    
     (Boron Tribromide) in DCM at -78°C 
    
    
    
    2-Fluoro-5-hydroxy-N-methylbenzamide .
    • Advantage:[1][3] This route avoids the difficult C-F activation and ensures perfect regioselectivity.

Quantitative Data Summary

StepTransformationReagentsTypical YieldCritical Parameter
1 Amino

Diazonium

>90%Temp < 0°C
2 Diazonium

Fluoro
Heat (

)
50-70%Control gas evolution
3 Acid

Amide

85-95%Anhydrous conditions
4 C5-F

C5-OH
Pd-Cat / Base<20% Poor Regioselectivity

References

  • Balz-Schiemann Reaction Protocol: Flood, D. T. (1933). "Fluorobenzene".[1][4] Organic Syntheses, 13, 46. Link

  • Amidation Methodologies: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852. Link

  • Hydroxylation of Aryl Fluorides: Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with Potassium Hydroxide: Synthesis of Phenols, Ethers, and Benzofurans". J. Am. Chem. Soc., 128(33), 10694–10695. Link

  • Starting Material Data: PubChem Compound Summary for CID 122240, 2-Amino-5-fluorobenzoic acid. Link

Sources

Application

Application Note: Precision Synthesis of N-Methylbenzamide Derivatives

Executive Summary N-methylbenzamide moieties are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in kinase inhibitors, histone deacetylase (HDAC) inhibitors, and dopaminergic modulators. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methylbenzamide moieties are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in kinase inhibitors, histone deacetylase (HDAC) inhibitors, and dopaminergic modulators. While amide bond formation is a fundamental transformation, the specific introduction of the N-methyl group presents unique handling challenges due to the volatility and physical state of methylamine sources.

This guide moves beyond generic textbook procedures to provide a rigorous, field-proven framework for synthesizing N-methylbenzamide derivatives. We analyze three distinct methodologies tailored to substrate complexity, scale, and "green" chemistry requirements.

Strategic Reaction Selection

The choice of coupling strategy is not arbitrary; it is dictated by the electronic properties of the benzoic acid derivative, the scale of the reaction, and the tolerance for impurities.

Comparative Analysis of Methodologies
FeatureMethod A: Acid Chloride Method B: Carbodiimide (EDC/HOBt) Method C: Uronium (HATU) Method D:[1] Propylphosphonic Anhydride (T3P)
Primary Use Case Large-scale, simple substratesStandard bench-scale synthesisSterically hindered/electron-poor acidsProcess scale-up & Green Chemistry
Cost LowLow-MediumHighMedium
Atom Economy High (if using thionyl chloride)MediumLow (large byproducts)High
Purification Crystallization often sufficientAqueous workup removes ureaColumn chromatography usually requiredAqueous workup (water-soluble byproducts)
Racemization Risk High (irrelevant for achiral benzamides)LowVery LowUltra-Low

Critical Reagent Handling: The Methylamine Source

A frequent point of failure in N-methylbenzamide synthesis is the incorrect handling of the amine source.

  • Methylamine Hydrochloride (Solid): The most stable and precise source. Requires an extra equivalent of base (e.g., Et3N, DIPEA) to liberate the free amine in situ.

  • Methylamine in THF/Ethanol (Solution): Convenient but prone to titer degradation over time. Always titrate or use a large excess (2-5 equiv) if the bottle is old.

  • Methylamine (Gas): rarely used in discovery chemistry due to safety and dosing difficulty; reserved for industrial flow chemistry.

Detailed Experimental Protocols

Method A: The "Gold Standard" for Complex Substrates (HATU)

Recommended for: Discovery chemistry, milligram scale, precious intermediates.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts faster than standard OBt esters, overcoming steric hindrance on the benzoyl ring.

Protocol:

  • Activation: To a dried round-bottom flask, add the benzoic acid derivative (1.0 equiv) and anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (diisopropylethylamine) (3.0 equiv). Stir for 5 minutes.

    • Note: If using Methylamine HCl, increase DIPEA to 4.0 equiv.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add Methylamine (2.0 M in THF, 1.5 equiv) or Methylamine HCl (1.5 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS (look for M+H of product).

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4 and concentrate.

Method B: The "Green" Scalable Route (T3P)

Recommended for: Multi-gram scale, process development, avoiding toxic byproducts.

Why T3P? Propylphosphonic anhydride (T3P) is supplied as a 50% solution in EtOAc or DMF. It drives the reaction to completion with very low epimerization and produces only water-soluble phosphate byproducts, often eliminating the need for chromatography.

Protocol:

  • Charge: Combine benzoic acid (1.0 equiv), Methylamine HCl (1.2 equiv), and solvent (EtOAc or 2-MeTHF) in a reactor.

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv) dropwise.

    • Note: T3P requires a base to function effectively.

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

    • Exotherm Control: Maintain temp < 30°C.[2][3][4]

  • Reaction: Heat to 45–50°C for 4 hours. T3P kinetics are significantly improved with mild heating.

  • Workup: Cool to RT. Add water. Separate layers. Wash organic layer with 1N HCl (to remove excess pyridine), then sat. NaHCO3.

  • Isolation: Evaporate solvent. The product often crystallizes upon concentration.

Method C: The "Cost-Effective" Route (Acid Chloride)

Recommended for: Simple, electron-rich benzoic acids, non-sensitive substrates.

Protocol:

  • Chlorination: Suspend benzoic acid (1.0 equiv) in DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h). Concentrate to remove excess oxalyl chloride.

  • Coupling: Re-dissolve the crude acid chloride in DCM. Cool to 0°C.[4][5]

  • Amine Addition: Add a mixture of Methylamine (2.0 M in THF, 1.5 equiv) and Et3N (1.5 equiv) slowly.

  • Workup: Quench with water. Wash with 1N HCl and Brine.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the optimal synthetic pathway.

AmideCouplingLogic Start Target: N-Methylbenzamide Derivative SubstrateCheck Substrate Analysis: Is the Benzoic Acid Sterically Hindered or Electron Deficient? Start->SubstrateCheck ScaleCheck Scale & Purity Requirement SubstrateCheck->ScaleCheck No (Simple Structure) MethodA Method A: HATU/DIPEA (High Cost, High Yield, Easy Purification) SubstrateCheck->MethodA Yes (Complex/Precious) MethodB Method B: T3P/Pyridine (Green, Scalable, Water-Soluble Byproducts) ScaleCheck->MethodB > 10 grams (Process Scale) MethodC Method C: Acid Chloride (Low Cost, High Throughput) ScaleCheck->MethodC < 1 gram (Routine Synthesis)

Figure 1: Decision Matrix for N-methylbenzamide Synthesis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Volatility of MethylamineUse Methylamine HCl salt with extra base to ensure stoichiometry. Perform reaction in a sealed tube if heating is required.
Impurity: N-Acylurea Carbodiimide rearrangement (Method B)Switch to HATU (Method A) or T3P (Method D). If using EDC, ensure HOBt is added before EDC.
Product Water Solubility Polar substituents on benzamideDo not wash with large volumes of water. Saturate aqueous layer with NaCl (salting out) and extract with CHCl3/IPA (3:1).
Racemization High base concentrationNot applicable for achiral benzamides, but for chiral derivatives, use T3P and maintain T < 0°C.

Purification Protocol for N-Methylbenzamides[4][6]

Since N-methylbenzamides are secondary amides, they possess hydrogen bond donor capability, often making them more polar than their tertiary counterparts.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40–63 µm).[2]

    • Eluent: 0–10% Methanol in Dichloromethane (DCM).

    • Tip: If the product streaks, add 1% NH4OH or Et3N to the eluent to deactivate acidic silica sites.

  • Recrystallization:

    • Many N-methylbenzamides are solids.

    • Solvent System: Dissolve in hot EtOAc or Ethanol; add Hexanes or Heptane dropwise until turbid. Cool slowly to 4°C.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7][8][9] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, J. et al. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions. Green Chemistry, 14, 1284-1288. Link

Sources

Method

Application Notes and Protocols for the Methylation of 2-Fluoro-5-hydroxybenzamide

Introduction: Strategic Methylation in Pharmaceutical Scaffolds In the landscape of modern drug discovery and development, the precise structural modification of bioactive molecules is paramount. The methylation of pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Methylation in Pharmaceutical Scaffolds

In the landscape of modern drug discovery and development, the precise structural modification of bioactive molecules is paramount. The methylation of phenolic hydroxyl groups is a critical transformation, capable of profoundly altering a compound's pharmacological profile. This application note provides a detailed guide to the reagents and protocols for the selective O-methylation of 2-fluoro-5-hydroxybenzamide to yield 2-fluoro-5-methoxybenzamide, a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2]

The introduction of a methyl group to the hydroxyl moiety can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. The presence of the fluorine atom and the benzamide group in the starting material introduces electronic and steric factors that must be carefully considered when selecting a methylation strategy. This guide will explore several robust methods for this transformation, providing researchers with the necessary information to make informed decisions based on their specific experimental context, including scale, available resources, and safety considerations.

Choosing Your Methylation Strategy: A Comparative Analysis

The selection of a methylating agent is a critical decision that will influence reaction efficiency, selectivity, and safety. Several classes of reagents are available, each with its own set of advantages and disadvantages. The Williamson ether synthesis is a cornerstone of this transformation, involving the deprotonation of the phenol to a phenoxide, followed by nucleophilic attack on a methyl electrophile.[3]

Here, we compare some of the most common and effective methylating agents for the O-methylation of phenolic compounds.

Methylating AgentBaseSolventKey AdvantagesKey Disadvantages
Dimethyl Sulfate (DMS) NaOH, K₂CO₃Acetone, DMF, AqueousHigh reactivity, cost-effective.[4][5]Highly toxic and carcinogenic, requires careful handling.[6]
Methyl Iodide (MeI) K₂CO₃, Cs₂CO₃, NaHAcetone, DMF, AcetonitrileHigh reactivity, widely used.[7][8]Toxic and a suspected carcinogen, volatile.[9]
Dimethyl Carbonate (DMC) K₂CO₃, Organic basesDMF, Toluene"Green" reagent, low toxicity.[10][11]Requires higher temperatures and sometimes pressure.[10][11]
Trimethyl Phosphate (TMP) K₂CO₃, Weak basesAprotic solvents or neatLess toxic than DMS and MeI, can be used without a protic solvent.[12][13]Can require higher temperatures.
Trimethylsilyldiazomethane (TMS-diazomethane) Diisopropylethylamine (DIPEA)Diethyl ether, HexaneSafer alternative to diazomethane.[14][15][16]Can be expensive, may require longer reaction times.[14][15]

Reaction Mechanism: The Williamson Ether Synthesis

The methylation of 2-fluoro-5-hydroxybenzamide via the Williamson ether synthesis proceeds through a two-step mechanism. The first step involves the deprotonation of the acidic phenolic hydroxyl group by a suitable base to form a nucleophilic phenoxide ion. In the second step, the phenoxide ion attacks the methylating agent in an SN2 reaction, displacing a leaving group and forming the desired methyl ether.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 2-Fluoro-5-hydroxybenzamide Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide MethylatingAgent Methylating Agent (e.g., CH₃I) Product 2-Fluoro-5-methoxybenzamide MethylatingAgent->Product Phenoxide->Product SN2 Attack Byproduct Byproducts (e.g., KI, H₂O, CO₂) Methylation_Workflow Start Start: 2-Fluoro-5-hydroxybenzamide Reaction_Setup Reaction Setup: - Add Substrate & Base - Add Solvent Start->Reaction_Setup Add_Reagent Add Methylating Agent Reaction_Setup->Add_Reagent Reaction Reaction: - Heat to desired temperature - Monitor by TLC/HPLC Add_Reagent->Reaction Workup Aqueous Workup: - Quench reaction - Extraction Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End: Pure 2-Fluoro-5-methoxybenzamide Characterization->End

Sources

Application

Introduction: The Strategic Role of a Privileged Scaffold in Modern Drug Discovery

An Application Guide to Leveraging 2-Fluoro-5-hydroxy-N-methylbenzamide in Structure-Activity Relationship (SAR) Studies The journey from a preliminary "hit" to a viable drug candidate is fundamentally guided by the prin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Leveraging 2-Fluoro-5-hydroxy-N-methylbenzamide in Structure-Activity Relationship (SAR) Studies

The journey from a preliminary "hit" to a viable drug candidate is fundamentally guided by the principles of Structure-Activity Relationship (SAR) studies.[1] SAR is the iterative process of modifying a molecule's structure to understand how these changes affect its biological activity, ultimately aiming to enhance potency, selectivity, and pharmacokinetic properties.[2][3] In this context, the selection of a starting chemical scaffold is of paramount importance. 2-Fluoro-5-hydroxy-N-methylbenzamide emerges as a molecule of significant interest, not because it is a known drug, but because it represents a "privileged" scaffold—a molecular framework that is amenable to extensive chemical modification and is rich in the very functional groups that medicinal chemists exploit to probe biological systems.

This guide provides an in-depth exploration of how 2-Fluoro-5-hydroxy-N-methylbenzamide can serve as a powerful starting point for SAR campaigns, particularly within the paradigm of Fragment-Based Drug Discovery (FBDD).[4] FBDD utilizes small, low-complexity molecules ("fragments") to identify initial, albeit weak, interactions with a biological target.[5][6] These fragments are then optimized and grown into more potent lead compounds.[4] The structural features of 2-Fluoro-5-hydroxy-N-methylbenzamide make it an exemplary fragment, offering multiple, distinct vectors for chemical exploration. We will detail the underlying rationale for its use, provide robust experimental protocols for its application, and illustrate how to interpret the resulting data to drive a drug discovery program forward.

Part 1: Deconstructing the Scaffold: A Rationale for SAR Exploration

The utility of 2-Fluoro-5-hydroxy-N-methylbenzamide in SAR is best understood by analyzing its constituent parts. Each functional group offers a unique handle for chemists to tune the molecule's properties and interactions with a target protein.

  • The Benzamide Core: The benzamide moiety is a cornerstone of medicinal chemistry, found in a vast array of approved drugs. Its rigid structure provides a stable platform for the precise spatial arrangement of other functional groups, while the amide bond itself is a critical hydrogen bond donor and acceptor, frequently involved in key protein-ligand interactions.[7][8]

  • The 2-Fluoro Substituent: The strategic placement of a fluorine atom is a widely used tactic in drug design.[9] Its strong electron-withdrawing nature can significantly alter the acidity (pKa) of the nearby hydroxyl group and the basicity of the amide. Furthermore, fluorine can form unique non-covalent interactions (such as with backbone amides) and, crucially, can block sites of metabolism, thereby enhancing the molecule's metabolic stability.[9] For screening purposes, its presence is a major advantage for biophysical techniques like ¹⁹F NMR, which can detect fragment binding with high sensitivity.[5][10]

  • The 5-Hydroxy Group: The phenolic hydroxyl group is a versatile interaction point. It can act as both a hydrogen bond donor and acceptor, making it invaluable for anchoring the molecule within a protein's binding pocket. It also serves as an obvious point for chemical modification, where it can be converted to ethers, esters, or other functional groups to probe the steric and electronic requirements of the binding site.

  • The N-methylamide Moiety: Compared to a primary amide (-NH₂), the N-methyl secondary amide offers distinct advantages. It retains a hydrogen bond donor capacity while introducing a small, lipophilic methyl group that can probe for small hydrophobic pockets. This modification can also improve metabolic stability and cell permeability. SAR studies often compare primary, secondary, and tertiary amides at this position to determine the optimal substitution for potency and drug-like properties.[11]

This combination of features makes 2-Fluoro-5-hydroxy-N-methylbenzamide a rich starting point for generating a focused library of analogs to systematically probe the chemical space of a target's binding site.

Part 2: Protocols for a Systematic SAR Campaign

The following protocols provide a comprehensive workflow for utilizing 2-Fluoro-5-hydroxy-N-methylbenzamide as a starting fragment to generate and interpret SAR data. These protocols are designed to be self-validating by incorporating decision points based on experimental outcomes.

Protocol 2.1: Synthesis of a Focused Analog Library

The foundation of any SAR study is the synthesis of a diverse yet related set of chemical analogs.[8] This protocol outlines a general, flexible synthesis for modifying the core scaffold at its key positions.

Objective: To synthesize a library of analogs based on the 2-Fluoro-5-hydroxy-N-methylbenzamide scaffold to probe the SAR at the fluoro, hydroxyl, and N-methyl positions.

General Synthetic Scheme:

Synthetic_Scheme cluster_0 Optional O-Protection/Modification cluster_1 Amide Coupling Start 2-Fluoro-5-hydroxybenzoic acid Intermediate O-protected starting material Start->Intermediate 1. R1-X, Base2 Amine Methylamine (or other amines R2-NH2) Coupling Coupling Agent (e.g., HATU, EDCI) Base1 Base (e.g., DIPEA) Modifier Alkylating/Acylating Agent (R1-X) for OH group Base2 Base (e.g., K2CO3) Product Final Analog: 2-Fluoro-5-(OR1)-N-(R2)-benzamide Intermediate->Product 2. Amine, Coupling Agent, Base1

Caption: General synthetic workflow for analog synthesis.

Materials:

  • 2-Fluoro-5-hydroxybenzoic acid (or analogs with varied substitution)

  • Thionyl chloride or Oxalyl chloride[12]

  • Methylamine hydrochloride (or other primary/secondary amines)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) (anhydrous)

  • Reagents for modifying the hydroxyl group (e.g., methyl iodide, benzyl bromide, acetic anhydride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Standard laboratory glassware, magnetic stirrers, and purification apparatus (silica gel for column chromatography).

Step-by-Step Procedure:

  • Acid Chloride Formation (Route A): a. To a solution of 2-Fluoro-5-hydroxybenzoic acid (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF.[12] b. Stir the reaction mixture at room temperature for 2-4 hours until gas evolution ceases. c. Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is used immediately in the next step.

  • Amide Coupling: a. Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath. b. In a separate flask, dissolve the desired amine (e.g., methylamine hydrochloride, 1.2 equivalents) and TEA (2.5 equivalents) in anhydrous DCM. c. Add the amine solution dropwise to the acid chloride solution at 0 °C.[8] d. Allow the reaction to warm to room temperature and stir for 8-16 hours. e. Monitor reaction completion by Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Modification of the Hydroxyl Group (Route B - Pre-Coupling): a. To modify the hydroxyl group before amide formation, dissolve 2-Fluoro-5-hydroxybenzoic acid (1 eq.) in a suitable solvent like DMF. b. Add a base such as K₂CO₃ (2-3 eq.) followed by the desired alkylating or acylating agent (e.g., methyl iodide, 1.2 eq.). c. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). d. Perform an aqueous workup to isolate the O-substituted benzoic acid. e. Use this modified acid in the amide coupling procedure described above (Steps 1 & 2).

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). b. Combine fractions containing the pure product and remove the solvent in vacuo. c. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (>95%).

Rationale for Choices:

  • Amide Coupling: The use of an acid chloride is a robust and high-yielding method for amide formation. Alternatively, peptide coupling reagents like HATU or EDCI can be used for more sensitive substrates.

  • Modification Strategy: Modifying the hydroxyl group before the amide coupling prevents side reactions and often simplifies purification.

  • Purification: High purity is essential for accurate biological data, necessitating chromatographic purification.

Protocol 2.2: Biophysical Assay for Target Engagement (Fragment Screening)

Before assessing functional activity, it is crucial to confirm that the compounds physically bind to the target protein. This is especially important for low-affinity fragments. ¹⁹F NMR is an excellent choice here due to the fluorine atom in our scaffold.

Objective: To detect and quantify the binding of fluorinated fragments to a target protein using ¹⁹F NMR spectroscopy.

Materials:

  • Purified target protein (≥95% purity), concentrated to 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D₂O).

  • 2-Fluoro-5-hydroxy-N-methylbenzamide and its fluorinated analogs, dissolved in a deuterated solvent (e.g., DMSO-d₆) to create 100 mM stock solutions.

  • NMR tubes and access to a high-field NMR spectrometer equipped with a fluorine probe.

Step-by-Step Procedure:

  • Sample Preparation: a. Prepare the "Protein Sample": In an NMR tube, add the target protein to a final concentration of 25 µM. b. Prepare the "Ligand Reference Sample": In a separate NMR tube, prepare a sample containing only the fluorinated fragment (e.g., at 250 µM) in the same buffer. c. Prepare the "Screening Sample": To the "Protein Sample" tube, add the fluorinated fragment to the same final concentration (250 µM). A 10:1 ligand-to-protein ratio is a common starting point.

  • NMR Data Acquisition: a. Acquire a one-dimensional ¹⁹F NMR spectrum for the "Ligand Reference Sample". Note the chemical shift (δ), line shape, and intensity of the fluorine signal. b. Acquire a ¹⁹F NMR spectrum for the "Screening Sample" under identical conditions.

  • Data Analysis: a. Hit Identification: Compare the spectrum of the "Screening Sample" to the "Ligand Reference Sample". A positive binding event ("hit") is indicated by changes in the fluorine signal, such as:

    • Chemical Shift Perturbation (CSP): A change in the chemical shift (Δδ) of the fluorine resonance.
    • Line Broadening: An increase in the width of the signal, indicating a change in the chemical environment upon binding.
    • Decrease in Signal Intensity: Due to the fragment tumbling more slowly when bound to the large protein. b. Control for Non-specific Binding: If a hit is observed, perform a competition experiment. Add a known binder (if available) to the "Screening Sample". Displacement of the fragment, observed as the ¹⁹F signal returning towards its reference state, suggests binding to a specific site.

Rationale for Choices:

  • ¹⁹F NMR: This technique is highly sensitive and suffers from very few background signals, making it ideal for screening fluorinated libraries.[10] It directly reports on the local environment of the fluorine atom, providing unambiguous evidence of binding.

  • Concentrations: The chosen concentrations are a balance between ensuring detectable binding for weak fragments and minimizing protein consumption.

Protocol 2.3: In Vitro Enzyme Inhibition Assay

Once binding is confirmed, the next step is to quantify the functional consequence of that binding, such as enzyme inhibition. This protocol describes a generic kinase inhibition assay, which can be adapted for other enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a target kinase.

Materials:

  • Recombinant active target kinase.

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Kinase activity detection reagent (e.g., ADP-Glo™, Promega).

  • Test compounds (analogs) dissolved in DMSO to create a concentration-response plate.

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

Step-by-Step Procedure:

  • Compound Plating: a. Prepare serial dilutions of the test compounds in DMSO. A typical starting range is from 10 mM down to sub-micromolar concentrations. b. Dispense a small volume (e.g., 50 nL) of the DMSO dilutions into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme and Substrate Addition: a. Prepare a solution of the kinase and its peptide substrate in the assay buffer. b. Add this enzyme/substrate mix (e.g., 5 µL) to each well of the assay plate. c. Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiation of Kinase Reaction: a. Prepare a solution of ATP in the assay buffer at a concentration near its Michaelis-Menten constant (Km) for the target kinase. b. Add the ATP solution (e.g., 5 µL) to all wells to start the reaction. c. Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. The reaction should be in the linear range.

  • Detection of Kinase Activity: a. Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent system according to the manufacturer's instructions. b. This typically involves a two-step addition: first, the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. c. Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Rationale for Choices:

  • ADP-Glo™ Assay: This is a robust, homogeneous (no-wash) assay format with high sensitivity, suitable for high-throughput screening.

  • ATP at Km: Running the assay with ATP at its Km value ensures that the assay is sensitive to competitive inhibitors.

Part 3: Data Interpretation and Visualization for SAR Advancement

The data generated from the biological assays must be systematically organized and analyzed to extract meaningful SAR insights.

SAR Data Summary Table

The core of an SAR analysis is a table that links chemical structures to biological activity. This allows for easy comparison and the identification of trends.

Compound IDR¹ (at 5-OH)R² (at N-H)Biophysical Binding (¹⁹F NMR Δδ, ppm)Kinase Inhibition IC₅₀ (nM)
Parent -H-CH₃0.155,200
Analog 1 -H-H0.1215,600
Analog 2 -H-CH₂CH₃0.183,800
Analog 3 -CH₃-CH₃0.05>50,000
Analog 4 -CH₂Ph-CH₃0.04>50,000
Analog 5 -H-cyclopropyl0.25950
Analog 6 4-F-Ph-CH₃0.164,500
Analog 7 4-OH-Ph-CH₃0.31850

(Note: Data is hypothetical for illustrative purposes. For R¹, modifications are on the benzene ring itself in Analogs 6 & 7)

Visualizing the SAR Workflow

A flowchart can effectively communicate the iterative nature of an SAR campaign.

SAR_Workflow Hit Initial Hit (2-Fluoro-5-hydroxy- N-methylbenzamide) Synthesis Synthesize Analog Library (Protocol 2.1) Hit->Synthesis Binding Confirm Target Binding (Protocol 2.2) Synthesis->Binding Potency Determine In Vitro Potency (Protocol 2.3) Binding->Potency Analysis Analyze SAR Data (Table 3.1) Potency->Analysis Hypothesis Formulate New Hypothesis (e.g., 'Small hydrophobic group needed at R²') Analysis->Hypothesis Derive Insights Lead Optimized Lead Compound Analysis->Lead Achieve Potency & Property Goals Hypothesis->Synthesis Design Next Generation

Caption: Iterative cycle of a Structure-Activity Relationship study.

Interpreting the SAR: From Data to Design
  • N-Amide Substitution (R²): Comparing the Parent (N-methyl, IC₅₀ = 5,200 nM) to Analog 1 (N-H, IC₅₀ = 15,600 nM) suggests that the primary amide is detrimental to activity.[11] Conversely, extending the alkyl group to ethyl (Analog 2 , IC₅₀ = 3,800 nM) provides a modest benefit. The significant improvement with a cyclopropyl group (Analog 5 , IC₅₀ = 950 nM) strongly indicates that a small, constrained hydrophobic group is highly favorable in the pocket that accommodates R².

    • Next Step: Explore other small, constrained alkyl groups at the R² position (e.g., cyclobutyl, oxetanyl).

  • 5-Hydroxy Substitution (R¹): Methylating the hydroxyl group (Analog 3 ) or adding a bulky benzyl group (Analog 4 ) completely abolishes activity (IC₅₀ > 50,000 nM). This strongly implies that the 5-hydroxy group is a critical hydrogen bond donor. Losing this interaction prevents effective binding, as also suggested by the weak biophysical signal.

    • Next Step: Retain the 5-hydroxy group as a key pharmacophoric feature. Avoid blocking it with substitutions.

  • Benzene Ring Substitution: While blocking the 5-OH was detrimental, adding substituents to other positions on the ring could be beneficial. The introduction of a phenyl group with a hydroxyl substituent (Analog 7 ) improved potency, suggesting an additional hydrogen bonding opportunity, while a fluoro-substituted phenyl group (Analog 6 ) had little effect.

    • Next Step: Further explore substitutions on the benzene ring, particularly those that can form additional hydrogen bonds.

These interpretations, derived directly from the experimental data, provide a rational basis for designing the next generation of compounds, thereby accelerating the journey toward a potent and optimized lead candidate.[13]

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. (1992). PubMed. Retrieved from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Structure-activity relationship (SAR) study designs. (n.d.). Monash University. Retrieved from [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. Retrieved from [Link]

  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. (n.d.). MDPI. Retrieved from [Link]

  • Structure-Activity Relationships in Med Chem. (n.d.). Fiveable. Retrieved from [Link]

  • On Exploring Structure Activity Relationships. (2016). PMC. Retrieved from [Link]

  • Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. (2010). PubMed. Retrieved from [Link]

  • 2-fluoro-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). Massachusetts Biotechnology Council. Retrieved from [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (n.d.). Research and Reviews. Retrieved from [Link]

  • Fragment-Based Drug Discovery. (2024). Cambridge Healthtech Institute. Retrieved from [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI. Retrieved from [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis. Retrieved from [Link]

  • 2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • 2-Fluoro-5-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. (n.d.). MDPI. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Impurities in HPLC Analysis of 2-Fluoro-5-hydroxy-N-methylbenzamide

Welcome to the technical support center for the HPLC analysis of 2-Fluoro-5-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-Fluoro-5-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the impurity analysis of this compound. As Senior Application Scientists, we provide not just solutions, but also the scientific reasoning behind them to empower your analytical work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific challenges you may face during your experiments.

I am seeing unexpected peaks in my chromatogram. How can I identify their source?

Unexpected peaks in an HPLC chromatogram of 2-Fluoro-5-hydroxy-N-methylbenzamide can originate from several sources. A systematic approach is crucial for accurate identification.

Potential Causes & Troubleshooting Steps:

  • Process-Related Impurities: These are substances introduced or formed during the synthesis of 2-Fluoro-5-hydroxy-N-methylbenzamide.

    • Unreacted Starting Materials: A common synthetic route to N-methylbenzamides involves the reaction of a benzoic acid derivative with methylamine.[1] Therefore, you might observe peaks corresponding to 2-fluoro-5-hydroxybenzoic acid .

    • Reagents and By-products: Reagents used in the coupling reaction, such as coupling agents (e.g., HATU, HOBt) or acyl chloride activators (e.g., thionyl chloride), and their by-products can appear as impurities. For instance, if thionyl chloride is used to make an acyl chloride intermediate, residual amounts could lead to other species in your sample.[1]

  • Degradation Products: 2-Fluoro-5-hydroxy-N-methylbenzamide contains functional groups (phenol, N-methylamide, and a fluorinated aromatic ring) that are susceptible to degradation under certain conditions. Forced degradation studies are essential to identify these potential degradants.[2][3]

    • Hydrolytic Degradation: The N-methylamide bond can hydrolyze under acidic or basic conditions to yield 2-fluoro-5-hydroxybenzoic acid and methylamine .[4] The phenolic group can also be susceptible to changes in pH.

    • Oxidative Degradation: The phenol group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures or polymeric materials.[5][6] The aromatic amine functionality that could be present as an impurity is also highly susceptible to oxidation.[5]

    • Photolytic Degradation: Exposure to light, especially UV, can cause degradation of fluorinated aromatic compounds. This may involve defluorination or other complex transformations.[7][8][9]

    • Thermal Degradation: At elevated temperatures, benzamides can undergo degradation, though they are generally quite stable.[10][11]

  • System Contamination & "Ghost Peaks": These are peaks that are not actually in your sample but originate from the HPLC system or the mobile phase.

    • Carryover: Residue from a previous injection can elute in a subsequent run.

    • Mobile Phase Contamination: Impurities in the solvents or additives can concentrate on the column and elute as peaks, especially during a gradient.

    • System Leaching: Components from vials, caps, or tubing can leach into the sample or mobile phase.

Troubleshooting Workflow:

To systematically identify the source of unexpected peaks, follow this workflow:

Troubleshooting_Unexpected_Peaks start Unexpected Peak Observed blank_injection Inject a Blank (Mobile Phase) start->blank_injection peak_present_blank Peak Present in Blank? blank_injection->peak_present_blank system_contamination Source is System or Mobile Phase Contamination peak_present_blank->system_contamination Yes sample_related Peak is Sample-Related peak_present_blank->sample_related No troubleshoot_system Troubleshoot System: - Prepare fresh mobile phase - Flush the system - Clean injector system_contamination->troubleshoot_system forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) sample_related->forced_degradation compare_standards Compare with Reference Standards of Potential Impurities & Degradants sample_related->compare_standards lc_ms_analysis Perform LC-MS Analysis for Mass Identification sample_related->lc_ms_analysis identify_peak Identify Peak forced_degradation->identify_peak compare_standards->identify_peak lc_ms_analysis->identify_peak

Caption: A systematic workflow for troubleshooting unexpected peaks.

My main peak for 2-Fluoro-5-hydroxy-N-methylbenzamide is tailing. What could be the cause and how do I fix it?

Peak tailing is a common issue that can affect quantitation accuracy. It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes & Troubleshooting Steps:

  • Chemical Interactions:

    • Secondary Silanol Interactions: The acidic phenolic hydroxyl group in 2-Fluoro-5-hydroxy-N-methylbenzamide can interact with residual acidic silanol groups on the silica-based C18 column, causing peak tailing.

      • Solution: Lower the mobile phase pH to suppress the ionization of the silanol groups (typically pH 2.5-3.5). Alternatively, use a base-deactivated column or a column with a different stationary phase (e.g., a polymer-based column).

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic group, you may see poor peak shape.

      • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

      • Solution: Reduce the injection volume or the sample concentration.

    • Column Contamination or Void: A blocked frit or a void at the head of the column can cause peak distortion.

      • Solution: Reverse-flush the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.

  • Extra-Column Effects:

    • Excessive Tubing Length: Long or wide-bore tubing between the column and the detector can contribute to peak broadening and tailing.

      • Solution: Use shorter tubing with a smaller internal diameter.

My retention times are shifting between injections. What should I check?

Consistent retention times are critical for reliable peak identification and quantification. Drifting retention times can point to several issues with your HPLC system or method.

Potential Causes & Troubleshooting Steps:

  • Mobile Phase Preparation:

    • Inconsistent Composition: Small errors in preparing the mobile phase can lead to shifts in retention time.

      • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a graduated cylinder for accurate measurements.

    • Buffer Degradation: Buffers can degrade over time, leading to a change in pH.

      • Solution: Prepare fresh mobile phase daily.

  • HPLC System Issues:

    • Pump Performance: Inconsistent flow rates due to worn pump seals or check valve issues can cause retention time variability.

      • Solution: Perform regular pump maintenance. Check for leaks and ensure proper pump priming.

    • Column Temperature Fluctuations: The column temperature can affect retention times.

      • Solution: Use a column oven to maintain a stable temperature. Ensure the column is fully equilibrated at the set temperature before starting the analysis.

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times in the initial part of the chromatogram.

      • Solution: Ensure adequate column equilibration time at the initial mobile phase conditions.

I am experiencing baseline noise or drift. How can I get a stable baseline?

A noisy or drifting baseline can interfere with the detection and integration of low-level impurities.

Potential Causes & Troubleshooting Steps:

  • Mobile Phase Issues:

    • Poor Solvent Quality: Using non-HPLC grade solvents can introduce impurities that cause baseline noise.

      • Solution: Always use high-purity, HPLC-grade solvents.

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.

      • Solution: Ensure the mobile phase is properly degassed using an online degasser or by sonication/vacuum degassing.

    • Contamination: Contamination in the mobile phase or solvent bottles can lead to a noisy or drifting baseline.

      • Solution: Use clean glassware and prepare fresh mobile phase regularly.

  • System and Detector Issues:

    • Detector Lamp Failure: An aging detector lamp can cause increased noise.

      • Solution: Check the lamp energy and replace it if necessary.

    • Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline disturbances.

      • Solution: Flush the flow cell with a strong solvent.

    • Pump Pulsations: Worn pump components can lead to pressure fluctuations and a pulsating baseline.

      • Solution: Service the pump, including replacing seals and check valves.

Experimental Protocols

Starting HPLC Method for Impurity Profiling of 2-Fluoro-5-hydroxy-N-methylbenzamide

This method provides a good starting point for the analysis of 2-Fluoro-5-hydroxy-N-methylbenzamide and its potential impurities. Optimization may be required based on your specific sample and HPLC system.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and basic compounds and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 30 minutesA broad gradient is recommended for initial screening of unknown impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better peak shape and more reproducible retention times.
Detection Wavelength 275 nm (or PDA detector 200-400 nm)Based on the benzamide chromophore. A PDA detector is recommended to identify the optimal wavelength for all components.
Injection Volume 10 µLA typical injection volume. Adjust as needed based on sample concentration.
Sample Diluent Mobile Phase A / Acetonitrile (50:50)Ensures good peak shape for early eluting peaks.

References

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]

  • HPLC chromatograms showing the degradation of phenol in a bioreactor... ResearchGate. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Improving HPLC Separation of Polyphenols. LCGC International. [Link]

  • Synthesis and coordination chemistry of tri-substituted benzamidrazones. PMC. [Link]

  • Thermal degradation and ageing of segmented polyamides. ResearchGate. [Link]

  • THE INTERACTION OF PHENOL AND AROMATIC AMINE INHIBITORS IN HYDROCARBON OXIDATION REACTIONS. DTIC. [Link]

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC. [Link]

  • Gradient conditions for HPLC analysis of phenols. ResearchGate. [Link]

  • Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ACS Publications. [Link]

  • Effect of thermal treatments on the degradation of antibiotic residues in food. PubMed. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • A novel N-terminal degradation reaction of peptides via N-amidination. PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. DTIC. [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]

  • 2-fluoro-N-methylbenzamide. PubChem. [Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. [Link]

  • Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. MDPI. [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid.
  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed. [Link]

  • Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. MDPI. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Fluoro-5-hydroxy-N-methylbenzamide Under Basic Hydrolysis Conditions

Introduction: Welcome to the technical support guide for 2-Fluoro-5-hydroxy-N-methylbenzamide. This document is designed for researchers, medicinal chemists, and formulation scientists to provide a comprehensive understa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-Fluoro-5-hydroxy-N-methylbenzamide. This document is designed for researchers, medicinal chemists, and formulation scientists to provide a comprehensive understanding of the stability of this compound, particularly under basic hydrolysis conditions. Understanding the degradation pathways and kinetics is critical for developing stable formulations, ensuring drug product quality, and meeting regulatory requirements such as those outlined by the International Conference on Harmonization (ICH).[1][2] This guide combines theoretical principles, practical troubleshooting, and validated experimental protocols to support your research and development efforts.

Section 1: Frequently Asked Questions (FAQs) - The Scientific Foundation

This section addresses fundamental questions regarding the chemistry of 2-Fluoro-5-hydroxy-N-methylbenzamide in basic environments.

Q1: What is the general mechanism of basic amide hydrolysis, and why is it typically a challenging reaction?

Amide hydrolysis is the cleavage of the amide bond to form a carboxylic acid and an amine.[3][4] Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. The subsequent and most challenging step is the elimination of the leaving group. The leaving group is an amide anion (⁻NRR'), which is the conjugate base of an amine. Amines have very high pKa values (typically around 38), making their conjugate bases extremely strong and, consequently, very poor leaving groups.[5] Therefore, this reaction generally requires forcing conditions, such as elevated temperatures or a large excess of a strong base, to proceed at a reasonable rate.[3][5] The final step is a rapid and irreversible acid-base reaction where the strongly basic amine anion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the neutral amine.[5]

Q2: How are the fluoro and hydroxyl substituents expected to influence the stability of 2-Fluoro-5-hydroxy-N-methylbenzamide to basic hydrolysis?

The stability of the molecule is influenced by the electronic effects of its substituents:

  • 2-Fluoro Group: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. Located at the ortho-position, this effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This would be expected to accelerate the rate of hydrolysis compared to an unsubstituted N-methylbenzamide.

  • 5-Hydroxy Group: Under basic conditions (pH > 10), the phenolic hydroxyl group will be deprotonated to form a phenoxide ion (O⁻). This phenoxide is a very powerful electron-donating group through resonance. This effect increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This donation of electron density decreases the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. This effect is expected to significantly retard or slow down the rate of hydrolysis.

Q3: What are the expected primary degradation products from basic hydrolysis?

Assuming the amide bond is the primary site of hydrolysis, the reaction will yield two main products: 2-Fluoro-5-hydroxybenzoic acid (as its carboxylate salt under basic conditions) and methylamine .

Q4: What experimental factors will have the most significant impact on the degradation rate?

Several factors can be manipulated to control the rate of hydrolysis in an experimental setting:

  • pH/Base Concentration: The rate of hydrolysis is directly dependent on the concentration of the hydroxide ion. Increasing the concentration of the base (e.g., from 0.1 M NaOH to 1 M NaOH) will increase the reaction rate.

  • Temperature: Amide hydrolysis has a significant activation energy barrier. Increasing the temperature (e.g., refluxing the solution) provides the necessary energy to overcome this barrier and dramatically increases the reaction rate, in line with the Arrhenius equation.[3]

  • Solvent System: The choice of co-solvents can influence the solubility of the starting material and the transition state energies, thereby affecting the reaction rate.

Section 2: Troubleshooting Guide for Experimental Studies

This guide addresses common issues encountered during forced degradation studies.

Observed Issue Potential Cause(s) Recommended Solution(s)
No significant degradation is observed after prolonged incubation. 1. Experimental conditions are too mild due to the inherent stability of the molecule. 2. The analytical method (e.g., HPLC-UV) lacks the sensitivity to detect small changes.1. Increase Stress Level: Incrementally increase the temperature (e.g., from 50°C to 80°C) or the base concentration (e.g., from 0.1 M to 1.0 M NaOH).[6] 2. Verify Method Sensitivity: Check the limit of quantitation (LOQ) of your analytical method. Ensure the expected degradation level (e.g., 5-20%) is well above the LOQ.
Degradation occurs too rapidly to monitor accurately. 1. Stress conditions are excessively harsh.1. Reduce Stress Level: Decrease the temperature, lower the base concentration, or reduce the incubation time. 2. Use Milder Base: Consider using a weaker base if precise kinetic profiling is required.
Multiple unexpected peaks appear in the HPLC chromatogram. 1. Impurities in the initial starting material. 2. Formation of secondary degradation products. 3. Side reactions involving the fluoro or hydroxyl groups (less likely under these conditions).1. Analyze a Time-Zero Sample: Run a chromatogram of the sample immediately after adding the base (t=0) to identify pre-existing impurities. 2. Perform Peak Tracking: Analyze samples at multiple time points to distinguish primary degradants from secondary ones. 3. Use LC-MS: Employ mass spectrometry to identify the molecular weights of the unknown peaks and elucidate their structures.[7]
Poor mass balance (sum of parent drug and degradants is <95%). 1. Degradation products are not UV-active at the chosen wavelength. 2. Degradants have precipitated out of the solution. 3. Adsorption of compounds onto the container surface.1. Use a Photo Diode Array (PDA) Detector: A PDA detector can assess peak purity and help identify an optimal wavelength to see all components.[8] 2. Check for Precipitates: Visually inspect the sample vials. If a precipitate is present, attempt to dissolve it with a suitable organic solvent before analysis. 3. Use Inert Vials: Employ silanized or polypropylene vials to minimize surface adsorption.

Section 3: Experimental Protocols and Workflows

These protocols provide a validated starting point for your investigations.

Protocol 3.1: Forced Degradation Under Basic Conditions

This protocol aims to achieve 5-20% degradation, as recommended for stability-indicating method development.[6]

  • Prepare a Stock Solution: Accurately weigh and dissolve 2-Fluoro-5-hydroxy-N-methylbenzamide in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1.0 mg/mL.

  • Prepare Stress Solutions: Prepare solutions of 0.1 M NaOH and 1.0 M NaOH in deionized water.

  • Initiate Degradation:

    • In separate, inert vials, mix 1.0 mL of the stock solution with 9.0 mL of 0.1 M NaOH.

    • In another set of vials, mix 1.0 mL of the stock solution with 9.0 mL of 1.0 M NaOH.

    • Prepare a control sample by mixing 1.0 mL of the stock solution with 9.0 mL of deionized water.

  • Incubate: Place the vials in a temperature-controlled water bath or oven set at 60°C.

  • Sample at Intervals: Withdraw aliquots (e.g., 1.0 mL) at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize and Dilute: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of acid (e.g., 1.0 mL of 0.1 M HCl for the 0.1 M NaOH sample). Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

  • Analyze: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3.2).

Protocol 3.2: Stability-Indicating HPLC-UV Method Development

A robust analytical method is crucial for accurate stability assessment.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[9]

  • Mobile Phase:

    • Start with a gradient elution to ensure separation of all potential degradants and impurities.

    • A typical mobile phase could be:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile or Methanol

  • Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm) to find the optimal wavelength for detecting the parent compound and its degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Validation: The method must be validated for specificity. This is achieved by demonstrating that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector is essential.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing A Prepare 1 mg/mL Stock Solution B Mix with NaOH Solution (e.g., 0.1 M) A->B C Incubate at Controlled Temp (e.g., 60°C) D Withdraw Aliquots at Time Intervals C->D E Neutralize & Dilute Sample D->E F Inject into HPLC-PDA System E->F G Quantify Peak Areas (Parent & Degradants) F->G H Calculate % Degradation & Mass Balance G->H I Identify Degradation Pathway H->I

Caption: Workflow for forced basic hydrolysis study.

Section 4: Data Interpretation and Analysis

Proposed Degradation Pathway

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism.

Caption: Proposed primary degradation pathway.

Summarizing Quantitative Data

Results from stability studies should be tabulated for clear comparison and analysis.

Table 1: Example Stability Data for 2-Fluoro-5-hydroxy-N-methylbenzamide at 60°C

Time (hours)% Parent Remaining (0.1 M NaOH)% Area of Primary DegradantMass Balance (%)% Parent Remaining (1.0 M NaOH)% Area of Primary DegradantMass Balance (%)
0100.00.0100.0100.00.0100.0
299.50.499.998.21.799.9
499.10.899.996.53.499.9
898.21.799.993.16.899.9
2494.85.099.881.018.899.8

*Primary Degradant: 2-Fluoro-5-hydroxybenzoic acid

References

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link][3]

  • Clark, J. (n.d.). Hydrolysing Amides. Chemguide. [Link][10]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][5]

  • Khan Academy. (2019). Mechanism of amide hydrolysis. YouTube. [Link][11]

  • Chandramore, V. V., & Sonawane, S. S. (2022). Overview on Development and Validation of Force degradation study with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894. [Link][1][2]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link][6]

  • Grajkowski, A., et al. (2009). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Organic & Biomolecular Chemistry, 7(14), 2897-2906. [Link][12]

  • Wang, Y., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. [Link][7]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(6), 509-514. [Link]

  • Nijsure, A. S., et al. (2024). Bioanalytical Method Development and Validation for Estimation of Embelin from Human Plasma by RP-HPLC Method. Analytical and Bioanalytical Chemistry Research, 11(3), 299-307. [Link][9]

  • Patel, K. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link][13]

  • Science.gov. (n.d.). Forced degradation study: Topics. [Link][14]

  • Švejkar, J., et al. (2020). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 10(1), 1-8. [Link][15]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Spectral Analysis of 2-Fluoro-5-hydroxy-N-methylbenzamide

Executive Summary This guide provides a comprehensive spectral analysis of 2-Fluoro-5-hydroxy-N-methylbenzamide , a pharmacologically relevant scaffold often encountered in kinase inhibitor discovery and metabolite profi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive spectral analysis of 2-Fluoro-5-hydroxy-N-methylbenzamide , a pharmacologically relevant scaffold often encountered in kinase inhibitor discovery and metabolite profiling.

The objective is to distinguish this specific regioisomer from its metabolic precursors (e.g., 2-Fluoro-N-methylbenzamide) and structural isomers using high-resolution 1H and 19F NMR. We compare the spectral performance in polar aprotic solvents (DMSO-d6) versus non-polar solvents (CDCl3) to highlight the dynamic behavior of exchangeable protons, a critical factor in validating the 5-hydroxy substitution.

Chemical Context & Structural Logic[1][2]

The target molecule consists of a benzamide core with three key functionalities affecting the NMR profile:

  • Fluorine (C2): Induces significant splitting in both 1H and 13C spectra due to spin-spin coupling (

    
    F, Spin 1/2).
    
  • Hydroxyl (C5): A strong electron-donating group (EDG) that shields ortho/para protons and introduces a labile proton signal.

  • N-Methyl Amide: Provides a distinct diagnostic doublet and a broad amide proton signal.

Structural Diagram & Numbering

(Note: Numbering assigns C1 to the amide attachment, C2 to Fluorine, C5 to Hydroxyl)

ChemicalStructure C1 C1 C2 C2 (F) C1->C2 Amide C=O C1->Amide C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 (OH) C4->C5 C6 C6 C5->C6 C6->C1 NMe N-Me Amide->NMe

Figure 1: Connectivity map highlighting the electronic environments affecting NMR shifts.

Experimental Protocol

To ensure reproducibility, the following protocol is established as the internal standard for characterizing this compound.

Sample Preparation
  • Solvent Selection: DMSO-d6 (99.9% D) is the primary recommended solvent .

    • Reasoning: It prevents the rapid exchange of the Phenolic -OH and Amide -NH protons, allowing them to appear as distinct peaks. In CDCl3, the -OH signal is often broadened into the baseline or merged with water.

  • Concentration: 10 mg of analyte in 600 µL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1]

Instrument Parameters (Standard 400 MHz)
  • Temperature: 298 K (25°C).

  • 1H Parameters: Pulse angle 30°, Relaxation delay (D1) = 1.0 s, Scans = 16.

  • 19F Parameters: Spectral width ~200 ppm, Scans = 32, Proton-coupled and Decoupled experiments recommended.

Comparative Spectral Analysis (1H NMR)

The following data compares the Target (5-Hydroxy substituted) against the Reference (Non-hydroxylated precursor) to demonstrate the diagnostic shifts.

Table 1: 1H NMR Assignment in DMSO-d6 (400 MHz)
Proton PositionMultiplicityChemical Shift (

, ppm)
Coupling Constants (

, Hz)
Structural Insight
-OH (C5) s (broad) 9.45 -Key Diagnostic: Absent in precursor. Disappears with D2O shake.
-NH (Amide) q (broad) 8.15

Coupled to N-methyl. Shifted downfield due to H-bonding in DMSO.
H6 (Ar) dd 7.10

Ortho to amide (deshielded), meta to F.
H3 (Ar) dd 7.05

Ortho to F (shielded), large H-F coupling dominates.
H4 (Ar) dt / m 6.85

Ortho to OH (strongly shielded by EDG effect).
N-CH3 d 2.82

Diagnostic doublet confirming N-methyl integrity.
Comparison: Solvent Effects (DMSO-d6 vs. CDCl3)

The choice of solvent drastically alters the spectral appearance of the exchangeable protons.[2][3]

  • DMSO-d6: The phenolic -OH is a sharp/broad singlet at ~9.45 ppm. The amide -NH is a clear quartet at ~8.15 ppm.

  • CDCl3: The -OH signal often drifts upfield (5.0–6.0 ppm) and broadens significantly due to intermolecular exchange. The -NH signal shifts upfield to ~6.5–7.0 ppm.

    • Recommendation: Do not rely on CDCl3 for quantification of the hydroxyl proton.

Comparative Spectral Analysis (19F NMR)

Fluorine NMR provides a "clean" background free of solvent peaks, making it ideal for purity assessment.

Table 2: 19F NMR Shift Comparison[6]
CompoundSolventShift (

, ppm)
MultiplicityInterpretation
Target (5-OH) DMSO-d6-122.5 m (multiplet)Shielded relative to precursor due to para-OH electron donation.
Reference (No OH) DMSO-d6-116.0 mStandard 2-fluorobenzamide shift range.

Mechanistic Note: The introduction of the electron-donating Hydroxyl group at the C5 position (para to the Fluorine at C2) increases electron density around the Fluorine nucleus. This results in an upfield shift (more negative ppm) of approximately -6.5 ppm compared to the non-hydroxylated parent compound. This is a definitive confirmation of the 5-position substitution.

Structural Validation Workflow

To confirm the identity of 2-Fluoro-5-hydroxy-N-methylbenzamide without ambiguity, follow this logic flow.

ValidationFlow Start Crude Sample Solvent Dissolve in DMSO-d6 Start->Solvent HNMR Run 1H NMR Solvent->HNMR CheckOH Check 9.0-10.0 ppm region HNMR->CheckOH OH_Present Peak Present (Singlet) CheckOH->OH_Present OH_Absent Peak Absent CheckOH->OH_Absent FNMR Run 19F NMR OH_Present->FNMR RefConf Shift ~ -116 ppm (Precursor) OH_Absent->RefConf ShiftCheck Check Shift Value FNMR->ShiftCheck TargetConf Shift ~ -122 ppm (Target: 5-OH) ShiftCheck->TargetConf ShiftCheck->RefConf

Figure 2: Decision tree for distinguishing the target metabolite from its precursor.

Advanced Characterization (2D NMR)

If 1D spectra are ambiguous (e.g., due to overlapping aromatic signals), 2D correlations are required.

  • COSY (Correlation Spectroscopy):

    • Establishes the spin system: H3 couples to H4 . H6 shows only weak meta-coupling.

    • Crucial: The OH proton usually does not show COSY cross-peaks in DMSO unless the exchange is extremely slow.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use to pair protons to carbons.

    • C5 (OH-bearing) will not show a correlation (quaternary/substituted carbon), distinguishing it from C3, C4, and C6.

References

  • PubChem Compound Summary. (2024). 2-Fluoro-N-methylbenzamide.[4][5] National Center for Biotechnology Information. [Link]

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Validates solvent shift logic for amides/phenols). [Link]

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard for solvent residual peaks). [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 2-Fluoro-5-hydroxy-N-methylbenzamide

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-Fluoro-5-hydroxy-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-Fluoro-5-hydroxy-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document compares its fragmentation pathways with related structures, offering both theoretical predictions and a robust experimental framework for empirical validation.

Introduction: The Imperative of Structural Elucidation in Drug Discovery

In the landscape of pharmaceutical development, the unambiguous characterization of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural insight through the analysis of molecular fragmentation patterns. When a molecule is ionized and subjected to the high-energy environment of a mass spectrometer, it fractures at its most labile bonds, creating a unique fingerprint of fragment ions. Understanding these pathways is not merely an academic exercise; it is essential for metabolite identification, impurity profiling, and quality control.

This guide focuses on 2-Fluoro-5-hydroxy-N-methylbenzamide, a substituted benzamide. The benzamide moiety is a common scaffold in medicinal chemistry. The addition of fluoro and hydroxyl groups significantly alters the molecule's physicochemical properties and, consequently, its fragmentation behavior in mass spectrometry. By dissecting these patterns, we can gain a deeper understanding of how substituents influence bond stabilities and rearrangement reactions.

Molecular Structure and Predicted Fragmentation Pathways

The fragmentation of an ion is a cascade of chemical reactions governed by the stability of the resulting fragments.[1] For 2-Fluoro-5-hydroxy-N-methylbenzamide (Molecular Formula: C₈H₈FNO₂, Exact Mass: 169.0539 g/mol ), we can predict several high-probability fragmentation pathways based on the established behavior of its constituent functional groups: the aromatic ring, amide, hydroxyl, and fluoro moieties. Aromatic systems lend stability to the molecular ion, often resulting in a prominent molecular ion peak in the mass spectrum.[2]

Key Functional Groups and Their Influence:
  • N-methylbenzamide Core: The amide bond is a common site of cleavage. The stability of the resulting benzoyl cation makes this a favored pathway.[3]

  • Hydroxyl Group: As a phenolic compound, the hydroxyl group enhances the stability of the molecular ion. It can also participate in rearrangement reactions or be lost as a neutral water molecule in certain contexts.[2][4]

  • Fluorine Atom: The high electronegativity of fluorine influences the electron distribution of the aromatic ring. Fragmentation can involve the loss of the fluorine radical (F•) or the neutral hydrogen fluoride (HF) molecule.[5]

The interplay of these groups dictates the final fragmentation pattern. Below is a diagram illustrating the most probable fragmentation pathways for 2-Fluoro-5-hydroxy-N-methylbenzamide.

G M 2-Fluoro-5-hydroxy-N-methylbenzamide (M+•) m/z = 169 F1 Loss of •CH3 [M-CH3]+ m/z = 154 M->F1 - •CH3 F2 Loss of NHCH3 [M-NHCH3]+• m/z = 138 M->F2 - •NHCH3 F3 Loss of CO [M-CO]+• m/z = 141 M->F3 - CO F5 Loss of CO from F2 [C6H4FO]+ m/z = 110 F2->F5 - CO F4 Loss of •NHCH3 [M-NHCH3]+• m/z = 138 F6 Loss of F from F5 [C6H4O]+• m/z = 91 F5->F6 - F

Caption: Predicted Fragmentation Pathway of 2-Fluoro-5-hydroxy-N-methylbenzamide.

Comparative Fragmentation Analysis: The Impact of Substitution

To fully appreciate the fragmentation of our target molecule, it is instructive to compare it with simpler, related structures. This comparative approach highlights how functional group additions create new fragmentation channels and alter the relative abundance of common fragments.

Baseline: The Fragmentation of Benzamide

Benzamide, the parent compound, provides a fundamental reference. Its electron ionization (EI) mass spectrum is well-characterized.[6] The primary fragmentation events include:

  • Formation of the molecular ion (M+•) at m/z 121.

  • Loss of the amino radical (•NH₂) to form the highly stable benzoyl cation at m/z 105. This is often the base peak.[3]

  • Subsequent loss of carbon monoxide (CO) from the benzoyl cation to yield the phenyl cation at m/z 77.

Introducing Substituents: A Shift in Fragmentation

The addition of the fluoro and hydroxyl groups to the benzamide core introduces significant changes:

  • Increased Molecular Ion Stability: The presence of the aromatic ring and the hydroxyl group generally leads to a more stable molecular ion compared to aliphatic amides.[2]

  • New Cleavage Sites: The C-F and O-H bonds are introduced, though C(aryl)-F bond cleavage is less common than other pathways. The loss of neutral molecules like HF is a possibility.[5]

  • Influence on Amide Cleavage: The electron-withdrawing nature of the fluorine and the electron-donating nature of the hydroxyl group (by resonance) will modulate the stability of the key benzoyl cation intermediate, thereby affecting the abundance of fragments derived from it.

The following diagram illustrates a comparative workflow, contrasting the simple fragmentation of a generic benzamide with the more complex pathways available to our substituted molecule.

G cluster_0 General Benzamide Fragmentation cluster_1 2-Fluoro-5-hydroxy-N-methylbenzamide Benzamide Benzamide (M+•) Benzoyl Benzoyl Cation [M-NR2]+ Benzamide->Benzoyl - •NR2 Phenyl Phenyl Cation [M-NR2-CO]+ Benzoyl->Phenyl - CO Target Target Molecule (M+•) m/z = 169 F_NHCH3 Substituted Benzoyl Cation [M-NHCH3]+• m/z = 138 Target->F_NHCH3 - •NHCH3 F_CO Loss of CO [M-CO]+• m/z = 141 Target->F_CO - CO F_HF Loss of HF [M-HF]+• m/z = 149 Target->F_HF - HF

Caption: Comparative Fragmentation: Benzamide vs. Substituted Benzamide.

Quantitative Data Summary

The table below summarizes the predicted key ions for 2-Fluoro-5-hydroxy-N-methylbenzamide. Acquiring high-resolution mass spectrometry (HRMS) data is crucial for confirming the elemental composition of each fragment, a self-validating mechanism that adds a high degree of confidence to the structural assignment.

m/z (Predicted) Proposed Formula Neutral Loss Fragment Description
169.0539[C₈H₈FNO₂]⁺•-Molecular Ion (M⁺•)
154.0308[C₇H₅FNO₂]⁺•CH₃Loss of methyl radical from amide
141.0587[C₇H₈FN]⁺•COLoss of carbon monoxide
138.0246[C₇H₄FO₂]⁺•NHCH₃Cleavage of amide C-N bond
110.0297[C₆H₄FO]⁺CO, •NHCH₃Loss of CO from m/z 138

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate the predicted fragmentation patterns, the following protocol outlines a robust methodology for the analysis of 2-Fluoro-5-hydroxy-N-methylbenzamide. This protocol is designed to be self-validating by including steps for calibration and blank analysis.

Instrumentation
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for its soft ionization, which typically preserves the molecular ion. Electron Ionization (EI) can also be used for comparison to generate more extensive fragmentation.[7]

Sample and Reagent Preparation
  • Sample Preparation: Prepare a stock solution of 2-Fluoro-5-hydroxy-N-methylbenzamide at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[8] Further dilute this stock to a working concentration of 1-10 µg/mL for infusion or injection.

  • Solvent Blank: Prepare a vial containing only the analysis solvent (e.g., methanol) to be run prior to the sample to identify any background contaminants.

  • System Suitability: Use a known standard compound (e.g., reserpine) to verify instrument performance, including mass accuracy and sensitivity, before running the sample.

Data Acquisition Method
  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

  • Full Scan MS (MS1):

    • Mode: Positive Ion ESI

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Cone/Fragmentor Voltage: A low voltage (e.g., 80 V) should be used to primarily observe the molecular ion. A higher voltage (e.g., 150 V) can be used to induce in-source fragmentation.

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

  • Tandem MS (MS/MS or MS²):

    • Precursor Ion Selection: Isolate the molecular ion of 2-Fluoro-5-hydroxy-N-methylbenzamide (m/z 169.05).

    • Collision Energy: Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe both low-energy and high-energy fragmentation pathways. This allows for a comprehensive fragmentation map.

    • Collision Gas: Argon is typically used.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the molecular ion in the MS1 scan.

    • Analyze the MS/MS spectrum to identify fragment ions.

    • Use the high-resolution data to determine the elemental composition of the precursor and fragment ions, comparing the measured masses to the theoretical values in the table above.

Conclusion

The mass spectrometric fragmentation of 2-Fluoro-5-hydroxy-N-methylbenzamide is a predictable yet complex process governed by the interplay of its functional groups. The primary fragmentation pathways are expected to involve cleavage of the amide bond and loss of small neutral molecules. By comparing its behavior to simpler benzamides, the specific influence of the fluoro and hydroxyl substituents becomes evident. The provided experimental protocol offers a rigorous and self-validating framework for researchers to confirm these theoretical pathways, ensuring the highest degree of scientific integrity in the structural elucidation of this and similar molecules.

References

  • eGyanKosh.
  • Benchchem.
  • Shapiro, M. J., & Gaskell, S. J. (Eds.). (1997). A Practical Guide to Using Mass Spectrometry in Drug Discovery and Development. CRC Press.
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
  • National Library of Medicine. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Library of Medicine. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. [Link]

  • NIST. Benzamide. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. [Link]

  • Mass Spectrometry: Fragment
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

Validation

HPLC Reference Standard Guide: 2-Fluoro-5-hydroxy-N-methylbenzamide

Executive Summary & Scientific Context 2-Fluoro-5-hydroxy-N-methylbenzamide (CAS: 1243355-26-1) is a critical structural analogue and potential metabolite/degradation product associated with Enzalutamide (Xtandi), a non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Fluoro-5-hydroxy-N-methylbenzamide (CAS: 1243355-26-1) is a critical structural analogue and potential metabolite/degradation product associated with Enzalutamide (Xtandi), a non-steroidal antiandrogen used in prostate cancer treatment.

In the context of drug development, this molecule serves two primary roles:

  • Impurity Profiling: It acts as a reference marker for the hydrolytic degradation of hydroxylated Enzalutamide metabolites or specific synthesis by-products.

  • Metabolic Research: It represents a Phase I metabolic product where the benzamide "tail" of the parent drug has undergone hydroxylation, relevant for ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

This guide objectively compares the performance of Certified Reference Standards (CRS) versus Research-Grade Materials for this compound, providing experimental protocols to ensure accurate quantitation in HPLC assays.

Comparative Analysis: Reference Standard Grades

Selecting the correct grade of 2-Fluoro-5-hydroxy-N-methylbenzamide is pivotal for analytical accuracy. Lower-grade materials often contain structural isomers (e.g., 4-hydroxy analogues) that co-elute in standard reverse-phase conditions, leading to quantitation errors >5%.

Table 1: Performance Comparison of Standard Grades
FeaturePrimary Reference Standard (Qualified) Research Grade / Building Block Impact on Data
Assay Method Mass Balance (100% - Impurities - Water - Solvents) or qNMR Area % (HPLC-UV only)Research grade overestimates content by ignoring volatiles/salts.
Purity Specification > 98.0% (w/w)> 95.0% (Area %)Low purity introduces "ghost peaks" in impurity profiling.
Identification 1H-NMR, 13C-NMR, MS, IR1H-NMR, MSRisk of isomeric confusion (e.g., 3-hydroxy vs 5-hydroxy).
Water/Solvent Content Quantified (KF / TGA / GC-HS)Not DeterminedUnaccounted water weight leads to systematic assay bias.
Homogeneity Tested & CertifiedAssumedBatch-to-batch variability affects retention time consistency.
Recommended Use Quantitative Impurity Analysis, ValidationQualitative ID, Early Discovery ScreeningDo NOT use Research Grade for GMP Release Testing.
Decision Logic for Standard Selection

The following decision tree illustrates when to use each grade based on the analytical phase.

StandardSelection Start Select Application Quant Quantitative Analysis (Assay, Impurity Limit) Start->Quant Qual Qualitative Analysis (Peak ID, Retention Marker) Start->Qual Regulated GMP / GLP Environment? Quant->Regulated Research Use Research Grade (>95% Purity) Qual->Research Primary Use Primary/Secondary Reference Standard (Fully Characterized) Regulated->Primary Yes InHouse Synthesize & Characterize (qNMR + KF + ROI) Regulated->InHouse No (Standard Unavailable)

Figure 1: Decision matrix for selecting the appropriate reference standard grade.

Experimental Protocols

The following protocols are designed to resolve 2-Fluoro-5-hydroxy-N-methylbenzamide from the parent Enzalutamide and its major metabolites (N-desmethyl enzalutamide).

A. Solution Preparation

Critical Note: The 5-hydroxy group makes this molecule susceptible to oxidation. Avoid alkaline diluents and protect solutions from light.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of the Reference Standard into a 10 mL volumetric flask.

    • Dissolve in Acetonitrile (ACN) .[1] Sonicate for 5 minutes.

    • Storage: Stable for 7 days at 2-8°C.

  • Working Standard (50 µg/mL):

    • Dilute 500 µL of Stock Solution to 10 mL with Mobile Phase A:B (50:50) .

    • Note: Use amber glassware to prevent photo-degradation.

B. High-Performance Liquid Chromatography (HPLC) Method

This method utilizes an acidic mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ~9.5) and the amide, ensuring sharp peak shape.

ParameterCondition
Column Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm (or equivalent Core-Shell C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 40°C
Injection Volume 5 µL
Detection UV at 260 nm (Primary) and 295 nm (Secondary)
Run Time 15 minutes

Gradient Program:

  • 0.0 min: 10% B

  • 8.0 min: 60% B (Linear Ramp)

  • 10.0 min: 90% B (Wash)

  • 10.1 min: 10% B (Re-equilibration)

  • 15.0 min: Stop

C. Expected Performance Data
  • Retention Time (RT): ~4.5 - 5.0 min (Elutes early due to polarity of the hydroxyl group compared to Enzalutamide).

  • Linearity: 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • Limit of Quantitation (LOQ): ~0.1 µg/mL (S/N > 10).

Validation & Troubleshooting

When using 2-Fluoro-5-hydroxy-N-methylbenzamide as a standard, specific chemical behaviors must be managed.

Chemical Stability & Handling

The phenolic moiety introduces risks not present in the non-hydroxylated parent (2-Fluoro-N-methylbenzamide).

  • Oxidation: In basic conditions (pH > 8), the phenol can oxidize to a quinone-like species, causing solution discoloration (yellowing) and loss of assay. Always keep diluents at pH < 5.

  • Hygroscopicity: The hydroxyl group increases water affinity. Research-grade vials often absorb 1-3% water by weight after opening. Always equilibrate to room temperature before weighing or use TGA to correct for water content if using for quantitation.

Workflow: Handling "Ghost Peaks"

Common impurities in lower-grade standards include the 4-hydroxy isomer or the des-methyl analogue.

Troubleshooting Issue Problem: Extra Peak Detected CheckRT Check Relative Retention Time (RRT) Issue->CheckRT Isomer RRT ~0.9 or 1.1? Likely Regioisomer CheckRT->Isomer Carryover Peak in Blank? Injector Carryover CheckRT->Carryover Action1 Use Orthogonal Method (Phenyl-Hexyl Column) Isomer->Action1 Action2 Wash Needle with 50:50 MeOH:Water Carryover->Action2

Figure 2: Troubleshooting workflow for impurity identification.

References

  • US Food and Drug Administration (FDA). (2012). Clinical Pharmacology and Biopharmaceutics Review: Enzalutamide (NDA 203415).[2] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2425972, 2-Fluoro-N-methylbenzamide. Retrieved from [Link]

  • European Medicines Agency (EMA). (2013). Assessment Report: Xtandi (Enzalutamide).[3] Retrieved from [Link]

  • Ma, X., et al. (2016). Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Journal of Pharmaceutical and Biomedical Analysis.[4] Retrieved from [Link]

Sources

Comparative

certificate of analysis (CoA) requirements for 2-Fluoro-5-hydroxy-N-methylbenzamide

This guide provides a technical breakdown of the Certificate of Analysis (CoA) requirements for 2-Fluoro-5-hydroxy-N-methylbenzamide , a critical reference standard often used in the metabolic profiling and impurity anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical breakdown of the Certificate of Analysis (CoA) requirements for 2-Fluoro-5-hydroxy-N-methylbenzamide , a critical reference standard often used in the metabolic profiling and impurity analysis of benzamide-based pharmaceuticals (e.g., Enzalutamide intermediates).

Executive Summary

2-Fluoro-5-hydroxy-N-methylbenzamide (CAS: 1243355-26-1 ) acts as a primary metabolite or degradation marker for fluorinated benzamide drugs. Its CoA must rigorously distinguish it from potential regioisomers (e.g., 4-hydroxy or 6-hydroxy analogs) which share identical mass spectra but differ in biological activity.

This guide outlines the Critical Quality Attributes (CQAs) required for a Pharma-Grade vs. Research-Grade CoA, supported by experimental protocols for validation.

Attribute Research Grade (Standard) Pharma Grade (Reference Standard)
Purity (HPLC) ≥ 95.0%≥ 99.5%
Identity 1H-NMR, MS1H-NMR, 13C-NMR, MS, IR, 2D-NMR (COSY/NOESY)
Assay Area % (HPLC)% w/w (qNMR or Mass Balance)
Residual Solvents Not typically reportedICH Q3C Compliant (GC-HS)
Water Content Not typically reportedKarl Fischer (KF) Titration

Critical Quality Attributes (CQAs) & Specifications

Chemical Identity (The "Fingerprint")

The most common failure mode for this compound is misidentification of the hydroxyl position. The CoA must prove the 2,5-substitution pattern .

  • 1H-NMR Requirement:

    • Aromatic Region: Must show three distinct proton signals.

    • Coupling Constants (

      
      ):  The proton at C6 (ortho to F, meta to OH) and C4 (ortho to OH, meta to F) will show specific splitting.
      
    • Diagnostic Signal: A doublet of doublets (dd) for the proton at position 4, and a multiplet for position 3 (adjacent to Fluorine).

    • Amide Proton: Broad singlet/quartet at

      
       ~8.0-8.5 ppm (solvent dependent).
      
    • Methyl Group: Doublet at

      
       ~2.8 ppm (
      
      
      
      Hz).
  • Mass Spectrometry (LC-MS):

    • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

    • Parent Ion:

      
       Da (Calc. MW: 169.15).
      
    • Fragment: Loss of methylamine (

      
      ) is a common fragmentation pathway.
      
Purity & Impurity Profile

The CoA must quantify specific process impurities:

  • 2-Fluoro-5-methoxy-N-methylbenzamide: A likely synthetic precursor (if methoxy-protection was used).

  • 2-Fluoro-5-hydroxybenzoic acid: A hydrolysis degradation product (loss of methylamine).

  • Regioisomers: 2-Fluoro-4-hydroxy-N-methylbenzamide.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify purity and separate regioisomers.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenol protonation, sharpening peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Temperature: 30°C.

Validation Criteria:

  • Retention Time (RT): ~6.5 min (varies by system).

  • Resolution (

    
    ): 
    
    
    
    between the main peak and the 4-hydroxy isomer (if spiked).
  • Tailing Factor:

    
     (Phenolic compounds often tail; formic acid mitigates this).
    
Protocol B: Quantitative NMR (qNMR) for Assay

Objective: To determine absolute content (% w/w) avoiding hygroscopicity errors.

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (high purity, non-volatile).

  • Solvent: DMSO-

    
     (Ensures solubility of both amide and phenol).
    
  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS accurately (

      
       mg).
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire 1H-NMR with

      
       (relaxation delay) 
      
      
      
      seconds to ensure full relaxation.
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of IS)

Visualizations

QC & Release Workflow

This diagram illustrates the decision logic for releasing a batch of 2-Fluoro-5-hydroxy-N-methylbenzamide.

QC_Workflow Start Crude Product Synthesis Purification Purification (Recrystallization/Column) Start->Purification Sampling Batch Sampling Purification->Sampling Identity_Test Identity Check (1H-NMR / MS) Sampling->Identity_Test Purity_Test Purity Check (HPLC-UV) Identity_Test->Purity_Test Decision Meets Specs? Purity_Test->Decision Fail Reject / Reprocess Decision->Fail No (<95%) Pass Full CoA Generation (qNMR, KF, ROI) Decision->Pass Yes (>95%) Fail->Purification Reprocess

Caption: Step-by-step Quality Control workflow ensuring only validated batches reach CoA generation.

Impurity & Degradation Pathways

Understanding where impurities come from is vital for interpreting the CoA.

Impurity_Pathways Precursor 2-Fluoro-5-methoxy- N-methylbenzamide (Synthetic Precursor) Product 2-Fluoro-5-hydroxy- N-methylbenzamide (Target) Precursor->Product Demethylation (BBr3/HBr) Isomer 2-Fluoro-4-hydroxy- N-methylbenzamide (Regioisomer) Precursor->Isomer Impure Starting Material Hydrolysis 2-Fluoro-5-hydroxy- benzoic acid (Degradant) Product->Hydrolysis Acid/Base Hydrolysis

Caption: Chemical pathways leading to the target compound and its critical impurities (regioisomers/degradants).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2425972, 2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). ICH Topic Q3A (R2) Impurities in New Drug Substances. Retrieved from [Link]

Sources

Validation

Structural Elucidation &amp; Quantification of 2-Fluoro-5-hydroxy-N-methylbenzamide: A Comparative Analytical Guide

Content Type: Publish Comparison Guide Audience: Senior Bioanalytical Scientists, DMPK Researchers, and Medicinal Chemists Focus: Distinguishing the 5-hydroxy regioisomer from 3- and 4-hydroxy variants in drug metabolism...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Bioanalytical Scientists, DMPK Researchers, and Medicinal Chemists Focus: Distinguishing the 5-hydroxy regioisomer from 3- and 4-hydroxy variants in drug metabolism studies.

Executive Summary: The Regioselectivity Challenge

In the development of benzamide-based pharmacophores (common in kinase inhibitors and androgen receptor antagonists), the 2-fluoro-N-methylbenzamide core is a frequent metabolic target. Upon incubation with liver microsomes (HLM) or hepatocytes, a mass shift of +15.9949 Da (monohydroxylation) is often observed.

The critical challenge is not detecting the metabolite, but identifying the exact position of hydroxylation . Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) can hydroxylate the phenyl ring at positions 3, 4, or 5.

This guide compares the three primary methodologies for definitive identification: LC-HRMS/MS , 19F-NMR , and Differential Mobility Spectrometry (DMS) .

Comparative Analysis of Analytical Methodologies

Method A: LC-HRMS/MS (Orbitrap / Q-TOF)

The workhorse for detection, but limited in structural resolution.

  • Mechanism: Uses High-Resolution Mass Spectrometry to determine elemental composition and collision-induced dissociation (CID) for substructural analysis.

  • Performance:

    • Sensitivity: Excellent (Picogram level).

    • Selectivity: Low for regioisomers. The 3-OH, 4-OH, and 5-OH variants often co-elute on C18 columns and produce identical fragment ions (e.g., loss of the N-methyl group).

  • Verdict: Essential for quantitation and initial screening, but insufficient for de novo structural assignment of the hydroxyl position without synthetic standards.

Method B: 1H and 19F NMR Spectroscopy

The Gold Standard for Structural Confirmation.

  • Mechanism: Exploits the magnetic environment of protons and fluorine nuclei.

  • Performance:

    • Sensitivity: Low (Requires micrograms/milligrams of isolated metabolite).

    • Selectivity: Superior. The 19F-NMR signal is highly sensitive to the electronic environment. A hydroxyl group ortho, meta, or para to the fluorine atom causes distinct chemical shift perturbations.

  • Verdict: The required method for validating the reference standard.

Method C: Differential Mobility Spectrometry (DMS)

The Emerging Alternative.

  • Mechanism: Separates ions in the gas phase based on their size-to-charge ratio differences in high vs. low electric fields prior to MS detection.

  • Performance:

    • Sensitivity: Medium-High.

    • Selectivity: High. Can often separate co-eluting regioisomers that LC cannot resolve.

  • Verdict: Excellent for high-throughput screening once the isomers have been characterized.

Summary Data Table
FeatureLC-HRMS/MS (DDA)19F-NMR SpectroscopyDMS-MS/MS
Primary Utility Screening & QuantitationDefinitive Structural IDIsomer Separation
Sample Requirement < 1 ng (in matrix)> 50 µg (isolated)< 10 ng (in matrix)
Regioisomer Resolution Poor (RT dependent)Excellent (Coupling Constants)Good (CCS values)
Throughput High (mins)Low (hours/days)High (mins)
Cost per Sample LowHigh (instrument time)Medium

Experimental Protocols

Protocol 1: Biogeneration and Isolation for NMR

Objective: Generate sufficient mass (>100 µg) of the metabolite for NMR characterization.

Reagents:

  • Parent Drug (2-Fluoro-N-methylbenzamide scaffold)[1][2][3]

  • Pooled Human Liver Microsomes (HLM) or Recombinant CYP3A4/1A2 (Supersomes)

  • NADPH Regenerating System

Workflow:

  • Incubation: Prepare a 50 mL bulk incubation.

    • Substrate concentration: 50 µM.

    • Protein concentration: 1.0 mg/mL microsomal protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Initiate with NADPH (1 mM final) and incubate for 60 mins at 37°C.

  • Termination: Quench with equal volume ice-cold Acetonitrile (ACN). Centrifuge at 4,000 x g for 20 mins to pellet protein.

  • Enrichment: Evaporate supernatant to <10 mL. Load onto a pre-conditioned HLB Solid Phase Extraction (SPE) cartridge. Wash with 5% MeOH; elute with 100% MeOH.

  • Fractionation: Inject eluate onto a Semi-Prep HPLC (C18 column). Collect the peak corresponding to the +16 Da metabolite (approx. RT 12.5 min vs Parent 15.0 min).

  • Drying: Lyophilize the fraction to a powder. Dissolve in DMSO-d6 for NMR.

Protocol 2: 19F-NMR Regiochemistry Assignment

Objective: Distinguish 5-hydroxy from 3-hydroxy and 4-hydroxy.

Setup:

  • Instrument: 500 MHz (or higher) NMR with cryoprobe.

  • Pulse Sequence: Proton-decoupled 19F NMR (to simplify spectra) and 1H-NMR.

Interpretation Logic:

  • Coupling Constants (1H-NMR):

    • 5-Hydroxy isomer: Look for a doublet of doublets (dd) for the proton at C6 (ortho to F) due to large H-F coupling (

      
      ) and meta coupling to H4.
      
    • 4-Hydroxy isomer: The proton at C3 (ortho to F) will show a distinct splitting pattern compared to the 5-OH variant.

  • Chemical Shift (19F-NMR):

    • The introduction of an electron-donating -OH group shifts the 19F signal.

    • Rule of Thumb: An -OH para to the Fluorine (Position 5) typically causes a specific upfield shift compared to the parent, distinct from the meta (Position 4) isomer.

Visualizations

Diagram 1: Metabolic Pathway & Regioisomerism

This diagram illustrates the CYP450-mediated oxidation and the resulting potential isomers.

MetabolicPathway Parent Parent Drug (2-Fluoro-N-methylbenzamide) CYP CYP450 (Oxidation) Parent->CYP Met3OH 3-Hydroxy Isomer (Minor) CYP->Met3OH +O (Regio 1) Met4OH 4-Hydroxy Isomer (Common) CYP->Met4OH +O (Regio 2) Met5OH Target Metabolite 2-Fluoro-5-hydroxy-N-methylbenzamide CYP->Met5OH +O (Regio 3)

Caption: Divergent metabolic pathways of the 2-fluoro-N-methylbenzamide scaffold yielding three potential hydroxy-regioisomers.[4]

Diagram 2: Analytical Decision Tree

A logic flow for confirming the identity of the metabolite.

DecisionTree Start Unknown Metabolite (+16 Da) Detected in LC-MS Step1 Check MS/MS Fragmentation Start->Step1 Decision1 Unique Fragments? Step1->Decision1 PathA Yes: Assign Structure (Rare for regioisomers) Decision1->PathA Distinct PathB No: Indistinguishable Spectra Decision1->PathB Identical Step2 Isolate Metabolite (Semi-Prep HPLC) PathB->Step2 Step3 Acquire 19F & 1H NMR Step2->Step3 Result1 Coupling J(H-F) Analysis Confirms 5-OH position Step3->Result1

Caption: Workflow for escalating from LC-MS detection to definitive NMR structural elucidation.

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration. [Link]

  • Dalvie, D., et al. (2002). Metabolism of N-methylbenzamide in rat and human hepatocytes. Xenobiotica. [Link](Note: Contextual reference for benzamide metabolism).

  • Oxford Instruments. (2024).[5] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

Sources

Comparative

infrared (IR) spectrum interpretation for hydroxy-benzamide functional groups

An In-Depth Guide to the Infrared (IR) Spectrum Interpretation of Hydroxy-Benzamide Functional Groups Introduction: The Vibrational Fingerprint of a Crucial Moiety In the landscape of pharmaceutical sciences and organic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared (IR) Spectrum Interpretation of Hydroxy-Benzamide Functional Groups

Introduction: The Vibrational Fingerprint of a Crucial Moiety

In the landscape of pharmaceutical sciences and organic chemistry, the hydroxy-benzamide scaffold is a cornerstone. Its unique combination of a phenolic hydroxyl group and an aromatic amide functionality imparts a wide range of biological activities, making it a privileged structure in drug design. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm the presence and elucidate the structural nuances of this functional group.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a unique "vibrational fingerprint" of a molecule's functional groups.[2]

This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of characteristic frequencies. As a Senior Application Scientist, my goal is to provide a comparative framework for interpreting the IR spectra of hydroxy-benzamide isomers. We will explore how the relative positioning of the hydroxyl and amide groups—ortho, meta, or para—dramatically influences the spectral output, primarily through the powerful effect of hydrogen bonding. Understanding these differences is critical for unequivocal structural confirmation and for gaining insight into the intermolecular and intramolecular forces that govern molecular behavior.

Core Principles: Deconstructing the Hydroxy-Benzamide Spectrum

The IR spectrum of a hydroxy-benzamide is a composite of the vibrational modes of its constituent parts: the hydroxyl group (-OH), the primary amide group (-CONH₂), and the aromatic ring. Each component gives rise to characteristic absorption bands.

  • Hydroxyl (-OH) Group Vibration: The O-H stretching vibration is one of the most recognizable features in an IR spectrum. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), it appears as a sharp, strong band around 3610-3640 cm⁻¹.[3] However, in the solid state or concentrated solutions, hydrogen bonding causes this band to broaden significantly and shift to a lower frequency (typically 3200-3500 cm⁻¹), as the H-bonding weakens the O-H bond.[4][5] The extent of this broadening and shifting is a direct indicator of the hydrogen-bonding environment.[6]

  • Primary Amide (-CONH₂) Vibrations: Primary amides present several key absorption bands:

    • N-H Stretching: Due to the -NH₂ group, primary amides exhibit two distinct stretching bands in the 3100-3550 cm⁻¹ region.[7] These correspond to the asymmetric stretch (higher frequency, ~3350 cm⁻¹) and the symmetric stretch (lower frequency, ~3180 cm⁻¹ in solid samples).[7] Like the O-H stretch, these bands are sensitive to hydrogen bonding.[7]

    • C=O Stretching (Amide I Band): This is typically the most intense band in the amide spectrum, appearing in the 1630-1690 cm⁻¹ range.[8] Its position is influenced by resonance, which delocalizes electron density from the nitrogen to the carbonyl oxygen, weakening the C=O bond and lowering its stretching frequency compared to a ketone (~1715 cm⁻¹).[7][9]

    • N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bond coupled with C-N stretching. It is found between 1590 and 1650 cm⁻¹ in solid-state primary amides and is a key confirmatory peak.[7]

  • Aromatic Ring Vibrations:

    • C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[10][11]

    • C=C Ring Stretching: The benzene ring itself gives rise to characteristic "skeletal" vibrations from C=C stretching, which appear as a series of bands of variable intensity between 1400 and 1620 cm⁻¹.[11] Commonly observed peaks are near 1600 cm⁻¹ and 1450-1500 cm⁻¹.[12]

    • C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 675-900 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring.[10]

Comparative Analysis: The Isomeric Effect of Hydrogen Bonding

The true diagnostic power of IR spectroscopy for hydroxy-benzamides comes from comparing the spectra of its isomers. The proximity of the -OH and -CONH₂ groups dictates the nature of hydrogen bonding, leading to distinct and predictable spectral shifts.

Ortho-Hydroxybenzamide (Salicylamide): A Case of Intramolecular Chelation

In salicylamide, the hydroxyl and amide groups are adjacent, allowing for the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. This creates a stable six-membered ring, a phenomenon known as chelation.[13] This internal hydrogen bond is the dominant factor influencing its IR spectrum.

  • O-H Stretch: The intramolecular hydrogen bond dramatically weakens the O-H bond, causing its stretching frequency to shift to a much lower wavenumber. The peak becomes exceptionally broad and is often observed in the 2700-3200 cm⁻¹ range, sometimes overlapping with the C-H stretching region.[14]

  • C=O Stretch (Amide I): The donation of electron density from the hydroxyl group's hydrogen to the carbonyl oxygen weakens the C=O double bond. Consequently, the Amide I band is shifted to a lower frequency, typically appearing around 1630-1650 cm⁻¹ .[15]

Meta- and Para-Hydroxybenzamide: The Dominance of Intermolecular Interactions

When the hydroxyl and amide groups are in the meta or para positions, intramolecular hydrogen bonding is sterically impossible. Instead, these molecules form extensive networks of intermolecular hydrogen bonds in the solid state.

  • O-H Stretch: The O-H stretching band is still broad due to hydrogen bonding, but it appears at a higher frequency compared to the ortho isomer, typically in the 3200-3500 cm⁻¹ range, which is more characteristic of standard phenolic compounds.[4][16]

  • C=O Stretch (Amide I): Without the direct intramolecular interaction, the carbonyl group is less affected. Its stretching frequency is higher than in the ortho isomer, appearing in the more conventional range for aromatic amides, around 1650-1680 cm⁻¹ .[7] The spectrum for 4-hydroxybenzamide, for example, shows a clear Amide I band in this region.[17]

The diagram below illustrates this fundamental difference in hydrogen bonding patterns.

H_Bonding cluster_ortho Ortho Isomer (Salicylamide) cluster_meta_para Meta & Para Isomers ortho Intramolecular H-Bond (Chelation) ortho_desc O-H and C=O groups on the same molecule interact. inter Intermolecular H-Bonds ortho->inter Leads to Different Spectral Shifts inter_desc O-H and C=O groups interact with neighboring molecules.

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding in Isomers.

Summary of Key Spectral Differences

The following table summarizes the expected wavenumber ranges for the key stretching vibrations in the three isomers, providing a quick reference for comparison.

Vibrational ModeOrtho-HydroxybenzamideMeta-HydroxybenzamidePara-HydroxybenzamideCausality of Difference
O-H Stretch (cm⁻¹) ~2700–3200 (very broad)~3200–3500 (broad)~3200–3500 (broad)Strong intramolecular H-bond in ortho isomer.[14]
N-H Stretch (cm⁻¹) ~3400 & ~3200~3400 & ~3200~3400 & ~3200Generally similar across isomers, but can be broadened.[7]
C=O Stretch (cm⁻¹) ~1630–1650 ~1650–1680 ~1650–1680 Intramolecular H-bond weakens C=O bond in ortho isomer.
Amide II (cm⁻¹) ~1590–1620~1590–1620~1590–1620Less affected by isomeric position.
Aromatic C=C (cm⁻¹) ~1450–1610~1450–1610~1450–1610Generally similar across isomers.[11]

Experimental Protocol: A Self-Validating Workflow for ATR-FTIR

Attenuated Total Reflectance (ATR) is often the preferred method for solid sample analysis due to its speed, ease of use, and minimal sample preparation.[18] This protocol ensures high-quality, reproducible data.

Causality Behind the Choices:
  • Background Scan: An air background scan is crucial to ratio out the spectral contributions of atmospheric CO₂ and water vapor, which absorb strongly in the IR region. This is a self-validating step; without it, the sample spectrum would be contaminated and uninterpretable.

  • Clean ATR Crystal: Any residue from previous samples will appear in the current spectrum. Cleaning and verifying a flat baseline ensures the spectrum is solely from the intended analyte.

  • Sufficient Pressure: The ATR effect relies on an evanescent wave penetrating a few microns into the sample.[18] Good physical contact, ensured by applying consistent pressure, is necessary for this interaction to occur and produce a strong, high-quality signal.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify the desiccated environment of the instrument to minimize water vapor interference.

  • ATR Crystal Cleaning & Verification:

    • Clean the surface of the diamond or germanium ATR crystal with a suitable solvent (e.g., isopropanol) using a lint-free wipe.

    • Run a "cleanliness test" or preview scan to ensure no residual peaks are present. The resulting baseline should be flat.

  • Background Acquisition (Self-Validation):

    • With the clean, empty ATR accessory in place, acquire a background spectrum.

    • Set acquisition parameters: typically a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is sufficient for high-quality spectra.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid hydroxy-benzamide sample directly onto the center of the ATR crystal.

    • Lower the pressure clamp and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.

  • Data Processing and Cleaning:

    • After acquisition, remove the sample and clean the ATR crystal thoroughly as described in Step 2.

    • Apply an ATR correction if necessary (software function) to make the spectrum appear more like a traditional transmission spectrum. Perform a baseline correction if the baseline is sloped.

The following diagram outlines this robust experimental workflow.

ATR_Workflow start Start prep 1. Instrument Preparation start->prep clean 2. Clean ATR Crystal prep->clean background 3. Acquire Background (Self-Validation Step) clean->background apply_sample 4. Apply Solid Sample & Pressure background->apply_sample acquire_sample 5. Acquire Sample Spectrum apply_sample->acquire_sample process 6. Process Data & Clean Crystal acquire_sample->process end End process->end

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Systematic Interpretation: A Decision-Making Flowchart

When presented with an unknown hydroxy-benzamide spectrum, a systematic approach is key to confident identification. The flowchart below provides a logical path for distinguishing between the isomers based on the key spectral features discussed.

Caption: Decision Flowchart for Isomer Identification.

  • Analyze the O-H Stretching Region (2500-3600 cm⁻¹): Your first decision point is the position and shape of the O-H band. An exceptionally broad band centered below 3200 cm⁻¹ is a strong indicator of the ortho isomer due to intense intramolecular hydrogen bonding.[14] If the band is broad but centered higher, in the 3200-3500 cm⁻¹ range, you are likely dealing with a meta or para isomer.[16]

  • Interrogate the Amide I Band (1620-1700 cm⁻¹): This is your primary confirmation step. If you suspect the ortho isomer, look for the strong C=O stretching absorption at a lower frequency, typically below 1650 cm⁻¹.[15] For meta and para isomers, this band will be at a higher frequency, generally above 1650 cm⁻¹.[7]

  • Confirm with Other Regions: Use other expected peaks to build a complete picture. Confirm the presence of the two N-H stretching bands (~3400, ~3200 cm⁻¹), the Amide II band (~1590-1620 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and the characteristic aromatic C=C stretches (~1450-1610 cm⁻¹).[7][10][11] For a definitive assignment between meta and para, a detailed analysis of the C-H out-of-plane bending bands in the fingerprint region (675-900 cm⁻¹) is required, often by comparison to a reference spectrum.[10]

By following this comparative and systematic approach, researchers can leverage the full diagnostic power of IR spectroscopy to confidently identify and differentiate hydroxy-benzamide isomers, ensuring structural integrity in their research and development pipelines.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

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  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

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  • Wang, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Zhu, C., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

  • Clark, J. (n.d.). Interpretation of the infrared spectrum of phenol. Doc Brown's Chemistry. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society. Retrieved from [Link]

  • MIT DSpace. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

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  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

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  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) IR spectra of 4-hydroxybenzamide and 4-hydroxybenzamide-dioxane... [Image]. Retrieved from [Link]

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  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Iwata, K., & Hamaguchi, H. (2000). Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy. The Journal of Physical Chemistry A, 104(35), 8265–8272. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Chemistry 14D Lecture. Retrieved from [Link]

  • Journal of Chemical Education. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

  • Coury, C., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(4), 940-948. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Chart. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem. Retrieved from [Link]

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  • ICL. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Salicylamide, n-(2-naphthyl). NIST Chemistry WebBook. Retrieved from [Link]

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  • University of Florida. (n.d.). Infrared (IR) Spectroscopy (FT-IR/ATR). Polymer Chemistry Characterization Lab. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 2-Fluoro-5-hydroxy-N-methylbenzamide

The causality behind these procedures is rooted in the compound's structure: the presence of a fluorine atom categorizes it as a halogenated organic compound, and the benzamide functional group informs its chemical react...

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these procedures is rooted in the compound's structure: the presence of a fluorine atom categorizes it as a halogenated organic compound, and the benzamide functional group informs its chemical reactivity and potential hazards. Improper disposal of halogenated compounds can lead to the formation of persistent environmental pollutants and may pose significant health risks.[1][2] Therefore, a cautious and informed approach is paramount.

Core Principles of Disposal

The disposal of any chemical waste in a laboratory setting is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][3] For academic and research institutions, Subpart K of these regulations offers a specific framework designed for the unique nature of laboratory waste generation.[3][4] The fundamental tenets of this framework are waste minimization, proper segregation, secure containment, and accurate labeling.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data for 2-Fluoro-5-hydroxy-N-methylbenzamide, a conservative approach to hazard assessment is necessary. Structurally similar compounds, such as 2-Fluoro-5-hydroxybenzaldehyde and other benzamide derivatives, are known to cause skin and eye irritation.[5][6] Therefore, appropriate PPE must be worn at all times when handling the compound or its waste.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation.[7]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes or dust, preventing serious irritation.[6]
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental contamination.[8]
Respiratory Protection May be required if handling fine powdersUse a NIOSH-approved respirator if there is a risk of inhaling dust, especially outside a fume hood.[7]

All handling of 2-Fluoro-5-hydroxy-N-methylbenzamide, particularly weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection by environmental health and safety (EHS) professionals.

Step 1: Waste Segregation

Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal.[1] Due to the presence of fluorine, 2-Fluoro-5-hydroxy-N-methylbenzamide must be classified as a halogenated organic waste .[2][9]

  • DO NOT mix this waste with non-halogenated organic solvents.[10] The disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes.[2][10]

  • DO NOT dispose of this compound down the sanitary sewer.[1][11] This is illegal and can harm aquatic ecosystems.

  • DO NOT discard in regular trash.[1]

Step 2: Container Selection and Labeling

The choice of waste container is dictated by chemical compatibility and safety regulations.

  • Select a Container : Use a designated, leak-proof container made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).[3] The container must have a secure, screw-top cap.[2][12]

  • Label the Container : Proper labeling is a strict requirement under RCRA and OSHA.[1][3] The label must be affixed to the container before the first drop of waste is added.[12] The label should include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "Waste 2-Fluoro-5-hydroxy-N-methylbenzamide". Avoid using abbreviations or chemical formulas.[12]

    • If it is a solution, list all constituents and their approximate percentages.[2][9]

    • The date when waste was first added to the container (accumulation start date).[13]

    • The name of the principal investigator or laboratory contact.

Step 3: Waste Accumulation

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2][13]

  • Volume Limits : Keep the volume of accumulated waste to a minimum. An SAA is typically limited to a total of 25 gallons of chemical waste.[13]

  • Secure Storage : Always keep the waste container tightly closed except when adding waste.[2][12] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Secondary Containment : Store the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.[1]

Step 4: Arranging for Disposal

Once the waste container is nearly full (approximately 90% capacity to prevent spillage during transport) or if the accumulation time limit is approaching, a pickup must be scheduled with your institution's EHS department.[14]

  • Time Limits : Under EPA Subpart K regulations for academic labs, hazardous waste must be removed from the laboratory within six to twelve months of the accumulation start date.[4][13] Be aware of your institution's specific policies.

  • Request a Pickup : Follow your institution's procedure for requesting a hazardous waste pickup. This is often done through an online portal or by contacting the EHS office directly.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate if Necessary : For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.[12]

  • Small Spills : For minor spills that you are trained to handle:

    • Don appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[2][8]

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[8]

    • Clean the affected area thoroughly.

    • Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-Fluoro-5-hydroxy-N-methylbenzamide.

G cluster_0 In the Lab cluster_1 Waste Accumulation cluster_2 Disposal & Removal start Waste Generation: 2-Fluoro-5-hydroxy-N-methylbenzamide (solid or in solution) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1: Safety fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_stream_id Identify Waste Stream: Halogenated Organic fume_hood->waste_stream_id Step 2: Characterization container_select Select Compatible Container (e.g., HDPE) waste_stream_id->container_select Step 3: Containment labeling Affix 'Hazardous Waste' Label with Full Chemical Name & Date container_select->labeling accumulation Place in Satellite Accumulation Area (with Secondary Containment) labeling->accumulation closure Keep Container Securely Closed accumulation->closure monitor Monitor Volume and Accumulation Date closure->monitor Step 4: Management pickup Request Pickup from EHS monitor->pickup When container is full or time limit is reached ehs_collection EHS Collects Waste for Final Disposal pickup->ehs_collection

Sources

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